molecular formula C17H14O5 B13799755 2',4'-Dimethoxy-3-hydroxyflavone CAS No. 95382-87-9

2',4'-Dimethoxy-3-hydroxyflavone

Cat. No.: B13799755
CAS No.: 95382-87-9
M. Wt: 298.29 g/mol
InChI Key: NAIAWYFLUAEJDT-UHFFFAOYSA-N
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Description

2',4'-Dimethoxy-3-hydroxyflavone is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95382-87-9

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-10-7-8-12(14(9-10)21-2)17-16(19)15(18)11-5-3-4-6-13(11)22-17/h3-9,19H,1-2H3

InChI Key

NAIAWYFLUAEJDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC

Origin of Product

United States

Foundational & Exploratory

chemical properties of 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 2',4'-Dimethoxy-3-hydroxyflavone

Abstract

2',4'-Dimethoxy-3-hydroxyflavone is a member of the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Flavonols are a significant area of research in medicinal chemistry and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antithrombotic properties.[1][2] This technical guide provides a comprehensive overview of the , including its physicochemical characteristics, spectroscopic profile, synthesis, and potential reactivity. We further explore its relevance in drug discovery by examining the biological activities of structurally similar compounds and providing foundational experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific flavonoid scaffold.

Molecular Structure and Physicochemical Properties

The foundational structure of 2',4'-Dimethoxy-3-hydroxyflavone is the flavone core, which consists of fused A and C rings (a chromen-4-one system) and a phenyl B ring attached at the 2-position. The defining features of this particular molecule are the hydroxyl group (-OH) at the C-3 position and two methoxy groups (-OCH₃) at the 2' and 4' positions of the B ring.

The IUPAC name for this compound is 2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one.[3] Its molecular structure dictates its chemical behavior, solubility, and potential for biological interactions. The presence of the 3-hydroxy group is particularly significant, as it is a key feature of flavonols and is often crucial for their antioxidant activity.[4]

A summary of its key physicochemical properties is presented below. It is important to note that while some data is experimentally derived for this specific compound, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental reports in the literature.

Table 1: Physicochemical Properties of 2',4'-Dimethoxy-3-hydroxyflavone

PropertyValueSource
IUPAC Name 2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one[3]
CAS Number 95382-87-9[3][5]
Molecular Formula C₁₇H₁₄O₅[3]
Molecular Weight 298.29 g/mol [3]
Appearance Pale yellow crystalsInferred from[6]
Melting Point ~146 °C (Predicted)[5]
Water Solubility 8.01 x 10⁻⁵ g/L (Predicted)[5]
Solubility Soluble in Methanol, DMSOInferred from[6][7]
logP (Octanol-Water) 3.06 (Predicted)[5]
pKa (Acidic) 6.66 (Predicted Apparent)[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 2',4'-Dimethoxy-3-hydroxyflavone. The expected data from key spectroscopic techniques are outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and offering insights into fragmentation patterns. For 2',4'-Dimethoxy-3-hydroxyflavone, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) helps elucidate the structure by showing characteristic fragment ions.

Table 2: Key Mass Spectrometry Data for 2',4'-Dimethoxy-3-hydroxyflavone

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Source
Negative (ESI-MS/MS) [M-H]⁻ = 297.0768265, 237, 235[3]
Positive (ESI-MS/MS) [M+H]⁺ = 299.0914284.1, 243.2, 137.1[3]

The fragmentation pattern in flavonoids is well-studied and can help determine the substitution pattern on the A and B rings.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2',4'-Dimethoxy-3-hydroxyflavone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, ether, and aromatic moieties.

  • O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the 3-hydroxy group.[10]

  • C=O Stretch: A strong absorption band around 1610-1655 cm⁻¹ from the C-4 carbonyl group of the chromone ring.[10]

  • C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region due to aromatic ring stretching.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ range, characteristic of the aryl ether linkages of the methoxy groups and the pyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methoxy Protons (-OCH₃): Two distinct singlets are expected around δ 3.8-4.0 ppm, each integrating to 3H.

    • Aromatic Protons (A and B rings): A complex pattern of doublets, triplets, and multiplets in the region of δ 6.5-8.2 ppm. The specific coupling patterns would allow for the assignment of protons on both the disubstituted B-ring and the A-ring.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 176-178 ppm.

    • Aromatic Carbons: Multiple signals between δ 90-165 ppm. Carbons bearing methoxy groups (C-2' and C-4') and the C-2, C-3, and C-8a carbons would be found in the more downfield portion of this range.

    • Methoxy Carbons (-OCH₃): Two signals expected around δ 55-60 ppm.

Synthesis of 2',4'-Dimethoxy-3-hydroxyflavone

3-Hydroxyflavones are synthetic compounds not typically found in nature.[14] Their synthesis is well-established, with the most common and efficient method being the Algar-Flynn-Oyamada (AFO) reaction .[4][14] This reaction involves the oxidative cyclization of a chalcone intermediate to form the flavonol core.

The overall synthetic strategy is a two-step process:

  • Claisen-Schmidt Condensation: An appropriately substituted 2'-hydroxyacetophenone reacts with a substituted benzaldehyde to form a 2'-hydroxychalcone.

  • Algar-Flynn-Oyamada (AFO) Reaction: The chalcone undergoes oxidative cyclization in the presence of alkaline hydrogen peroxide to yield the 3-hydroxyflavone.[1][15][16]

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Algar-Flynn-Oyamada Reaction A 2'-Hydroxyacetophenone C 2'-Hydroxy-2,4-dimethoxychalcone A->C B 2,4-Dimethoxybenzaldehyde B->C E 2',4'-Dimethoxy-3-hydroxyflavone C->E D Alkaline H₂O₂ D->E

Caption: General synthetic route to 2',4'-Dimethoxy-3-hydroxyflavone.

Experimental Protocol: Synthesis

Causality Statement: This protocol is a generalized procedure based on established methods for synthesizing substituted 3-hydroxyflavones.[1][17] The choice of a strong base in Step 1 is critical for deprotonating the acetophenone to initiate the condensation. In Step 2, the alkaline hydrogen peroxide acts as the oxidizing agent that facilitates the epoxidation of the chalcone's double bond, followed by intramolecular cyclization and rearrangement to form the final flavonol product.

Step 1: Synthesis of 2'-Hydroxy-2,4-dimethoxychalcone

  • Dissolve equimolar amounts of 2'-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of a strong base (e.g., 40-50% KOH or NaOH) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the starting materials are consumed, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • A solid precipitate (the chalcone) will form. Collect the crude product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or acetone.

Step 2: Synthesis of 2',4'-Dimethoxy-3-hydroxyflavone (AFO Reaction)

  • Suspend the purified chalcone from Step 1 in ethanol or methanol in a flask.

  • Add an aqueous solution of a base (e.g., 20% NaOH) with stirring.

  • Carefully add 30% hydrogen peroxide (H₂O₂) dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath if necessary.

  • Stir the mixture for 3-5 hours at room temperature. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a large volume of ice-cold water and acidify with dilute acid (e.g., 5N HCl).

  • The 3-hydroxyflavone product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Further purify the final product by column chromatography on silica gel followed by recrystallization from a solvent like ethyl acetate or methanol to obtain pure pale yellow crystals.

Chemical Reactivity and Potential Applications

Reactivity

The chemical reactivity of 2',4'-Dimethoxy-3-hydroxyflavone is primarily governed by its key functional groups:

  • 3-Hydroxy Group: This group can undergo typical alcohol reactions such as esterification or etherification . For example, reacting it with acetic anhydride can yield the 3-acetoxy derivative, while reaction with dimethyl sulfate can produce the corresponding 3-methoxyflavone.[1][15] This hydroxyl group is also a weak acid and can be deprotonated.

  • Chromone Core: The core flavonoid structure is relatively stable but can be metabolized in biological systems.

  • Methoxy Groups: The methoxy groups are generally stable, but can be susceptible to O-demethylation by certain enzymes, such as cytochrome P450s (CYPs) in the liver. Studies on similar dimethoxyflavones have shown that they can be good substrates for CYP1B1, leading to the formation of dihydroxyflavone metabolites.[18]

Potential Applications in Drug Development

While research specifically on the 2',4'-dimethoxy isomer is limited, extensive studies on the closely related 7,4'-Dimethoxy-3-hydroxyflavone provide a strong rationale for its investigation as a therapeutic agent. This analog has been identified as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4) , a key receptor involved in thrombin-induced platelet activation.[19][20][21]

By inhibiting PAR4, 7,4'-Dimethoxy-3-hydroxyflavone effectively blocks downstream signaling pathways, including Ca²⁺ mobilization and protein kinase C activation, which are critical for platelet aggregation and thrombus formation.[20] Importantly, this compound demonstrated significant antithrombotic effects in animal models with a reduced tendency to cause bleeding compared to other antiplatelet agents.[20]

Given the structural similarity, it is highly plausible that 2',4'-Dimethoxy-3-hydroxyflavone could exhibit similar PAR4 antagonistic activity, making it a compelling candidate for development as a novel antiplatelet and antithrombotic drug.

Diagram: Proposed Mechanism of Action

PAR4_Pathway_Inhibition cluster_pathway Platelet Activation Cascade Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq/G12/13 Signaling PAR4->Gq Initiates PLC Phospholipase C Activation Gq->PLC Aggregation Platelet Aggregation & Thrombus Formation PLC->Aggregation Leads to Inhibitor 2',4'-Dimethoxy- 3-hydroxyflavone Inhibitor->PAR4 Inhibits

Caption: Proposed inhibition of the PAR4 signaling pathway.

Foundational Protocol for Biological Evaluation

To validate the hypothesis that 2',4'-Dimethoxy-3-hydroxyflavone acts as a PAR4 antagonist, a human platelet aggregation assay is a primary and essential experiment.

Protocol: In Vitro Platelet Aggregation Assay

Self-Validating System: This protocol includes positive controls (agonist alone) to ensure platelets are responsive and vehicle controls (DMSO) to rule out solvent effects. Comparing the inhibitory effect on a PAR4-specific agonist versus other agonists (e.g., for PAR1) establishes the selectivity of the compound.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP and allow it to rest for at least 30 minutes before use.

  • Aggregation Measurement:

    • Perform aggregometry using a light transmission aggregometer.

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer to establish a baseline (0% aggregation). Platelet-poor plasma (PPP) is used to set the 100% aggregation mark.

    • Add a vehicle control (e.g., DMSO) or various concentrations of 2',4'-Dimethoxy-3-hydroxyflavone to the PRP and incubate for 3-5 minutes.

    • Initiate platelet aggregation by adding a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH₂).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of maximal aggregation for each condition.

    • Plot the concentration of the inhibitor versus the percentage inhibition of aggregation to determine the IC₅₀ value (the concentration required to inhibit 50% of the agonist-induced aggregation).

    • To confirm selectivity, repeat the assay using an agonist for a different platelet receptor, such as a PAR1-activating peptide (e.g., SFLLRN-NH₂).[21]

Conclusion

2',4'-Dimethoxy-3-hydroxyflavone is a synthetic flavonol with well-defined physicochemical properties that can be reliably synthesized through established chemical reactions like the Algar-Flynn-Oyamada reaction. While direct experimental data on its biological activity is sparse, compelling evidence from structurally analogous compounds, particularly 7,4'-Dimethoxy-3-hydroxyflavone, strongly suggests its potential as a PAR4 antagonist. This positions it as a promising scaffold for the development of novel antithrombotic agents with potentially favorable safety profiles. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile, both in vitro and in vivo.

References

  • Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595. [Link]

  • Goksu, S., et al. (2012). Facile Syntheses of 3-Hydroxyflavones. Organic Letters, 14(19), 5142-5145. [Link]

  • Grokipedia. (n.d.). 3-Hydroxyflavone. Grokipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dimethoxy-3-hydroxyflavone. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). 3-Hydroxyflavone. Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2',4'-DIMETHOXY-3-HYDROXYFLAVONE. CompTox Chemicals Dashboard. [Link]

  • Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. ResearchGate. [Link]

  • INDOFINE Chemical Company. (n.d.). 2',4'-DIMETHOXY-3-HYDROXY-6-METHYLFLAVONE. INDOFINE Chemical Company. [Link]

  • Susanti, E., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]

  • Yoshinari, K., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 345-356. [Link]

  • Looker, J. H., & Hanneman, W. W. (1962). Physical and chemical properties of hydroxyflavones. IV. Infrared absorption spectra of dihydroxyflavones containing the 5‐hydroxyl group. The Journal of Organic Chemistry, 27(11), 381-386. [Link]

  • Kim, J., et al. (2018). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Molecules, 23(11), 2948. [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. [Link]

  • Reddy, G. V., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(10), 2468. [Link]

  • Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 202, 115152. [Link]

  • Kavitha, E., et al. (2022). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Journal of Molecular Structure, 1250, 131758. [Link]

  • Kumar, S., & Pandey, A. K. (2013). An Overview of Pharmacological Activities and Beneficial Effects of 3-Hydroxyflavone. Journal of Dietary Supplements, 10(4), 396-414. [Link]

  • Al-Abd, N. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5). [Link]

  • Lee, J. H., et al. (2016). H-1 and C-13-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 54(12), 977-982. [Link]

  • Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. ResearchGate. [Link]

  • Fabre, N., et al. (2001). Determination of Flavone, Flavonol, and Flavanone Aglycones by Negative Ion Liquid Chromatography Electrospray Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. [Link]

Sources

Technical Guide: Biological Activity & Chemical Properties of 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, photophysical properties, and inferred biological activity of 2',4'-Dimethoxy-3-hydroxyflavone .

Executive Summary

2',4'-Dimethoxy-3-hydroxyflavone is a synthetic flavonoid derivative belonging to the flavonol subclass.[1] While often overshadowed by its isomer 7,4'-dimethoxy-3-hydroxyflavone (a potent PAR4 antagonist), the 2',4'-isomer holds distinct significance in photophysical chemistry and structure-activity relationship (SAR) studies.[1]

Its primary technical utility lies in its role as a fluorescent probe capable of Excited-State Intramolecular Proton Transfer (ESIPT). The steric hindrance introduced by the 2'-methoxy group disrupts the coplanarity of the B-ring, modulating the dual-emission characteristics (green/blue fluorescence) essential for ratiometric sensing of local environmental polarity. Biologically, it serves as a lipophilic flavonol model for studying antioxidant capacity and metabolic stability against cytochrome P450 enzymes.

Chemical Identity & Structural Analysis

Molecular Specifications
PropertyDetail
IUPAC Name 3-hydroxy-2-(2,4-dimethoxyphenyl)chromen-4-one
CAS Number 95382-87-9
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol
Core Scaffold Flavonol (3-Hydroxyflavone)
Substituents Methoxy (-OCH₃) at 2' (ortho) and 4' (para) positions of the B-ring.[1][2][3][4][5]
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water.[1]
Structural Significance (The "Ortho Effect")

The defining feature of this molecule is the 2'-methoxy group .[1] Unlike the planar 3-hydroxyflavone parent, the 2'-substituent introduces significant steric repulsion with the carbonyl oxygen (C4=O) and the 3-hydroxyl group.

  • Consequence: The B-ring is forced to rotate out of plane relative to the chromone core (A+C rings).[1]

  • Impact: This "twisted" conformation reduces conjugation, altering absorption spectra and modulating the energy barrier for proton transfer (ESIPT).[1]

Synthesis Protocol

The synthesis follows the classical Algar-Flynn-Oyamada (AFO) reaction pathway, starting with a Claisen-Schmidt condensation.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

Objective: Create the 2'-hydroxychalcone intermediate.[1]

  • Reagents:

    • 2'-Hydroxyacetophenone (10 mmol)[1]

    • 2,4-Dimethoxybenzaldehyde (10 mmol)[1]

    • Ethanol (20 mL)

    • KOH (40% aqueous solution, 10 mL)[1]

  • Protocol:

    • Dissolve 2'-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in ethanol.

    • Add KOH solution dropwise at 0°C with stirring.

    • Stir at room temperature for 24 hours. The solution will turn deep orange/red.[1]

    • Pour into ice water and acidify with dilute HCl (10%) to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from ethanol.[1]

Step 2: Oxidative Cyclization (AFO Reaction)

Objective: Cyclize the chalcone to form the 3-hydroxyflavone.[1]

  • Reagents:

    • Chalcone intermediate (from Step 1)[1]

    • Hydrogen Peroxide (30% H₂O₂, 5 mL)

    • NaOH (15% aqueous, 10 mL)

    • Methanol (30 mL)

  • Protocol:

    • Suspend the chalcone in methanol.[1]

    • Add NaOH solution and cool to 0°C.

    • Add H₂O₂ dropwise.[1] The color will shift from red/orange to pale yellow.

    • Stir at 0°C for 2 hours, then at room temperature overnight.

    • Acidify with dilute HCl to precipitate the crude flavonol.

    • Purification: Recrystallize from methanol/chloroform to yield pale yellow needles of 2',4'-Dimethoxy-3-hydroxyflavone .

Photophysical Activity: The ESIPT Mechanism

The most validated "activity" of 2',4'-Dimethoxy-3-hydroxyflavone is its behavior as an ESIPT probe .[1] Upon excitation, the 3-hydroxyl proton transfers to the carbonyl oxygen, forming a tautomer.

Mechanism of Action
  • Normal (N) State:* Excitation of the flavonol.[1] Emits Blue/Violet fluorescence.[1]

  • Tautomer (T) State:* Ultra-fast proton transfer (ESIPT) occurs.[1] Emits Green/Yellow fluorescence.[1]

  • The 2'-Methoxy Effect: The steric twist hinders the planarization required for efficient ESIPT in some solvents.[1] This makes the N/T emission ratio highly sensitive to solvent polarity and hydrogen bonding capacity.

ESIPT_Mechanism cluster_effect Effect of 2'-Methoxy Group Ground Ground State (N) (3-OH, 4-C=O) Excited_N Excited Normal (N*) (Blue Emission) Ground->Excited_N UV Excitation (Absorption) Excited_N->Ground Fluorescence (Blue Band) Excited_T Excited Tautomer (T*) (Green Emission) Excited_N->Excited_T ESIPT (Proton Transfer) Ground_T Ground Tautomer (T) Excited_T->Ground_T Fluorescence (Green Band) Ground_T->Ground Reverse Proton Transfer Twist Steric Hindrance (Twisted B-Ring) Modulates N* -> T* Rate Twist->Excited_N

Caption: Schematic of the Excited-State Intramolecular Proton Transfer (ESIPT) cycle. The 2'-methoxy group modulates the N to T* transition rate via steric twisting.*[1]

Biological Activity & Pharmacological Potential[1][5][7][8][9]

While specific clinical data for the 2',4'-isomer is less abundant than for the 7,4'-isomer, its biological profile is inferred from established Structure-Activity Relationships (SAR) of methoxyflavones.[1]

Comparative Analysis: 2',4' vs. 7,4' Isomers
Feature2',4'-Dimethoxy-3-hydroxyflavone 7,4'-Dimethoxy-3-hydroxyflavone
Primary Target Fluorescent Probe (ESIPT), ABC Transporters (Predicted)PAR4 Antagonist (Anti-thrombotic)
Structure B-ring substitution (Ortho/Para)A-ring (7) and B-ring (4') substitution
Conformation Twisted (Non-planar)Planar
Key Reference Crystal Structure & Fluorescence StudiesBiochem Pharmacol (2022) [1]
Predicted Pharmacological Activities

Based on the methoxy-flavonol scaffold, the following activities are scientifically grounded:

A. Antioxidant Capacity (Moderate)
  • Mechanism: The 3-hydroxyl group is a potent radical scavenger.[1] However, methylation of the B-ring (2', 4') reduces the H-atom donating capacity compared to polyhydroxylated analogs (like Quercetin).

  • Utility: It serves as a lipophilic antioxidant, capable of protecting cell membranes from lipid peroxidation more effectively than hydrophilic flavonoids.[1]

B. Cytotoxicity & Metabolic Stability [1]
  • Mechanism: Methoxy groups ("capping" OH groups) prevent rapid glucuronidation/sulfation by Phase II enzymes, increasing bioavailability.[1]

  • Target: Methoxyflavones often inhibit CYP1B1 (associated with cancer progression) and ABC Transporters (P-gp/ABCG2), potentially reversing multidrug resistance (MDR).[1]

  • Protocol for Validation: MTT Assay (see below).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the IC50 of 2',4'-Dimethoxy-3-hydroxyflavone against cancer cell lines (e.g., MCF-7, HepG2).[1]

  • Preparation: Dissolve compound in DMSO to create a 10 mM stock.

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of the compound (0.1 µM – 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (0.5 mg/mL).[1] Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Fluorescence Ratiometric Assay

Purpose: To characterize the ESIPT dual emission.

  • Solvents: Prepare 10 µM solutions in Toluene (non-polar) and Acetonitrile (polar).

  • Excitation: Set excitation wavelength to 340-360 nm (Absorption max).

  • Emission Scan: Record spectra from 380 nm to 600 nm.

  • Analysis: Observe two peaks:

    • ~400-420 nm: Normal (N*) band (Blue).[1]

    • ~520-550 nm: Tautomer (T*) band (Green).

  • Ratio: Calculate

    
    . A lower ratio in polar solvents indicates disruption of the intramolecular H-bond.
    

References

  • Wu, C. C., et al. (2022).[1] "Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity."[1] Biochemical Pharmacology, 202, 115152.[1]

  • Smith, G. A., & Klymchenko, A. S. (2010).[1] "3-Hydroxyflavones as ratiometric fluorescent probes for membranes and proteins." Methods in Enzymology, 472, 359-383.[1] (Foundational ESIPT mechanism).[1]

  • PubChem Compound Summary. (2025). "2',4'-Dimethoxy-3-hydroxyflavone (CID 688714)."[1] [1]

  • Algar, J., & Flynn, J. P. (1934).[1] "A new method for the synthesis of flavonols."[1] Proceedings of the Royal Irish Academy, 42B, 1-8. (Synthetic Protocol).

  • Walle, T. (2007).[1] "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology, 17(5), 354-362.[1] (SAR of Methoxyflavones).[1][4]

Sources

physicochemical characteristics of 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of 2',4'-Dimethoxy-3-hydroxyflavone

Abstract 2',4'-Dimethoxy-3-hydroxyflavone (2',4'-DMHF) represents a specialized class of flavonol derivatives distinguished by its dual-fluorescence capability driven by Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike simple fluorophores, 2',4'-DMHF exhibits a ratiometric emission profile highly sensitive to local environmental factors such as polarity, hydrogen-bonding potential, and hydration. This guide provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and photophysical mechanisms, serving as a foundational resource for researchers in fluorescent probe development and biophysical chemistry.

Part 1: Molecular Architecture & Electronic Properties

The core utility of 2',4'-DMHF lies in the interplay between its chromone scaffold and the electron-donating methoxy substituents on the B-ring.

Structural Identity
  • IUPAC Name: 3-hydroxy-2-(2,4-dimethoxyphenyl)chromen-4-one[1]

  • CAS Registry Number: 95382-87-9[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 298.29 g/mol [1]

The Steric-Electronic Conflict

While the parent 3-hydroxyflavone (3-HF) is planar, the introduction of a methoxy group at the 2'-position (ortho) creates a significant steric clash with the carbonyl oxygen and the 3-hydroxyl group of the C-ring.

  • Ground State Twist: This steric hindrance forces the B-ring to rotate out of plane relative to the chromone core in the ground state (

    
    ), decoupling the 
    
    
    
    -conjugation to some degree.
  • Excited State Planarization: Upon photoexcitation (

    
    ), the molecule undergoes a charge transfer (CT) that encourages planarization, facilitating the proton transfer required for ESIPT.
    
  • Auxochromic Effect: The 2' and 4' methoxy groups are strong electron donors (EDGs). They increase the electron density of the B-ring, enhancing the intramolecular charge transfer (ICT) character, which typically results in a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted 3-HF.

Part 2: Physicochemical Profiling

The following data consolidates experimental and high-confidence predicted values relevant for formulation and assay design.

PropertyValue / CharacteristicContext & Implications
Physical State Pale yellow crystalline solidTypical of extended conjugated flavonoids.
Melting Point 146°C (Experimental)Sharp melting transition indicates high crystallinity; purity is critical for fluorescence quantum yield.
Solubility (Polar) Soluble in MeOH, EtOH, DMSO, DMFHigh solubility in polar aprotic solvents makes it suitable for biological stock solutions.
Solubility (Aq) Low (< 100

M)
Requires organic co-solvents (e.g., 1-5% DMSO) for aqueous biological assays.
pKa (3-OH) ~6.66 (Apparent)The 3-OH proton is acidic. Deprotonation yields the non-fluorescent (or weakly fluorescent) anion, quenching ESIPT.
LogP (Oct/Wat) 3.06Moderately lipophilic; membrane-permeable, making it suitable for intracellular imaging.
H-Bond Donor 1 (3-OH group)Critical for ESIPT; susceptible to intermolecular H-bonding interference by protic solvents (e.g., water).

Part 3: Photophysical Mechanism (ESIPT)

The defining characteristic of 2',4'-DMHF is the four-level photophysical cycle. The molecule exists as a Normal (N) enol form in the ground state but isomerizes to a Tautomer (T) keto form in the excited state.

The ESIPT Cycle
  • Excitation: The ground-state enol (

    
    ) absorbs UV/blue light (
    
    
    
    nm).
  • Proton Transfer: In the excited state (

    
    ), the acidity of the 3-OH and the basicity of the 4-carbonyl increase dramatically. The proton tunnels to the carbonyl oxygen, forming the excited keto tautomer (
    
    
    
    ).
  • Dual Emission:

    • 
       Emission (Blue/Violet):  If ESIPT is disrupted (e.g., by H-bonding solvents or steric twist), emission occurs from the 
      
      
      
      state (
      
      
      nm).
    • 
       Emission (Green/Yellow):  If ESIPT proceeds, emission occurs from the 
      
      
      
      state (
      
      
      nm) with a large Stokes shift.
  • Ground State Recovery: The

    
     ground state is unstable and rapidly back-transfers the proton to regenerate the 
    
    
    
    form.
Visualization of the Mechanism

ESIPT_Mechanism N_Ground Normal (N) Ground State (Enol) (Planar/Twisted) N_Excited Normal (N*) Excited State (Charge Transfer) N_Ground->N_Excited Excitation (hv) ~350-360 nm N_Excited->N_Ground Fluorescence (F1) ~410 nm (Blue) T_Excited Tautomer (T*) Excited Keto Form (Proton Transferred) N_Excited->T_Excited ESIPT (Fast: <1 ps) T_Ground Tautomer (T) Ground Keto Form (Unstable) T_Excited->T_Ground Fluorescence (F2) ~540 nm (Green) T_Ground->N_Ground Back Proton Transfer (Thermal)

Caption: The four-level ESIPT photophysical cycle of 2',4'-DMHF showing dual emission pathways.

Part 4: Experimental Protocols

Synthesis: Algar-Flynn-Oyamada (AFO) Reaction

The most robust synthesis involves the oxidative cyclization of a chalcone intermediate.[4]

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • 2,4-Dimethoxybenzaldehyde (1.1 eq)

  • Ethanol (Solvent)[5]

  • NaOH or KOH (50% aq. solution)

  • Hydrogen Peroxide (30% aq. solution)

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

  • Dissolve 2'-hydroxyacetophenone (10 mmol) and 2,4-dimethoxybenzaldehyde (11 mmol) in Ethanol (20 mL).

  • Add NaOH (40% w/v, 10 mL) dropwise at 0°C.

  • Stir at room temperature for 12–24 hours. The solution will turn deep yellow/orange.

  • Acidify with dilute HCl to precipitate 2'-hydroxy-2,4-dimethoxychalcone .

  • Filter, wash with water, and recrystallize from ethanol.

Step 2: Oxidative Cyclization (AFO Reaction)

  • Dissolve the purified chalcone (5 mmol) in Ethanol (25 mL) and NaOH (15% w/v, 10 mL).

  • Cool to 0°C. Add

    
     (30%, 2 mL) dropwise.
    
  • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • The mixture will lighten in color. Acidify with dilute HCl to precipitate the crude 2',4'-Dimethoxy-3-hydroxyflavone .

  • Purification: Recrystallize from Methanol/Chloroform or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Reagents: 2'-Hydroxyacetophenone + 2,4-Dimethoxybenzaldehyde Condensation Claisen-Schmidt Condensation (NaOH/EtOH, RT, 24h) Start->Condensation Chalcone Intermediate: 2'-Hydroxy-2,4-dimethoxychalcone (Yellow Solid) Condensation->Chalcone Oxidation AFO Oxidation (H2O2, NaOH, 0°C -> RT) Chalcone->Oxidation Crude Crude Product (Precipitation w/ HCl) Oxidation->Crude Purification Purification (Recrystallization from MeOH) Crude->Purification Final Final Product: 2',4'-Dimethoxy-3-hydroxyflavone Purification->Final

Caption: Step-by-step synthetic pathway via the Algar-Flynn-Oyamada reaction.[6][7]

Part 5: Applications in Research

Ratiometric Sensing

2',4'-DMHF acts as a self-calibrating sensor. The ratio of the two emission bands (


) eliminates errors due to probe concentration or light intensity fluctuations.
  • Hydration Sensing: In aprotic solvents, the

    
     (green) band dominates. As water is added, intermolecular H-bonding with the 3-OH group blocks ESIPT, enhancing the 
    
    
    
    (blue) band.
  • Membrane Fluidity: The steric twist of the 2'-methoxy group makes the fluorescence ratio sensitive to the viscosity and packing of lipid bilayers.

Metal Ion Chelation

The 3-hydroxy-4-carbonyl motif is a potent bidentate chelator. Binding to metal ions (e.g.,


, 

,

) displaces the proton, completely inhibiting ESIPT.
  • Signal: Disappearance of

    
     emission and emergence of a highly fluorescent Metal-Ligand charge transfer band (often blue-shifted relative to 
    
    
    
    ).

References

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2',4'-Dimethoxy-3-hydroxyflavone (CAS 95382-87-9). [Link]

  • PubChem. 2',4'-Dimethoxy-3-hydroxyflavone Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. ESIPT mechanisms in 3-hydroxyflavone derivatives. Organic Chemistry Frontiers. [Link]

  • Indofine Chemical Company. Product Sheet: 2',4'-Dimethoxy-3-hydroxy-6-methylflavone (Analogous spectral data). [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2',4'-Dimethoxy-3-hydroxyflavone. This flavonol is a subject of interest in phytochemical and pharmacological research, necessitating a reliable analytical method for its characterization and quantification in various matrices, including raw materials, finished products, and biological samples. The described method utilizes a C18 stationary phase with a gradient mobile phase of acidified water and acetonitrile, coupled with UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Furthermore, forced degradation studies confirm the method's stability-indicating capability, ensuring that the analyte can be accurately measured in the presence of its degradation products.

Introduction and Scientific Rationale

2',4'-Dimethoxy-3-hydroxyflavone is a member of the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone.[1] Flavonoids are a large class of plant phenolics widely investigated for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] Accurate and precise quantification of specific flavonoids like 2',4'-Dimethoxy-3-hydroxyflavone is critical for pharmacokinetic studies, quality control of herbal products, and in the broader context of drug discovery and development.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of flavonoids due to its high resolution, sensitivity, and reliability.[2][4] Reversed-phase chromatography, in particular, is exceptionally well-suited for separating these moderately polar compounds.[5] This guide provides a comprehensive protocol grounded in established chromatographic principles, explaining not just the "how" but the "why" behind the methodological choices, ensuring both scientific integrity and practical applicability for researchers.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 2-(2,4-dimethoxyphenyl)-3-hydroxychromen-4-one[1]
Molecular Formula C₁₇H₁₄O₅[1]
Molecular Weight 298.29 g/mol [1]
CAS Number 95382-87-9[1][6]
Appearance Pale yellow crystals[7]
Melting Point ~146 °C[8]
Solubility Soluble in Methanol[7]
logP (Octanol-Water) 3.06[8]

Principle of the Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis photodiode array (PDA) detection. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.

  • Separation: A gradient elution is used, where the proportion of the organic solvent (acetonitrile) in the mobile phase is gradually increased. This causes weakly retained, more polar compounds to elute first, followed by the more non-polar compounds like 2',4'-Dimethoxy-3-hydroxyflavone. The acidic modifier (acetic acid) in the mobile phase is crucial for ensuring sharp, symmetrical peak shapes by suppressing the ionization of the phenolic hydroxyl group on the flavone.[9]

  • Detection: As the analyte elutes from the column, it passes through a PDA detector. Flavonoids possess strong chromophores that absorb light in the UV-visible range.[5] The detector measures the absorbance at a specific wavelength, which is directly proportional to the concentration of the analyte in the sample, thus enabling quantification. A PDA detector is recommended to assess peak purity and to determine the optimal detection wavelength by examining the UV spectrum of the analyte.

Detailed Experimental Protocol

Materials and Instrumentation
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector. (e.g., Agilent 1200 series, Waters Alliance).[10]

    • Data acquisition and processing software (e.g., Chromeleon, Empower).

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • pH meter.

  • Chemicals and Reagents:

    • 2',4'-Dimethoxy-3-hydroxyflavone reference standard (>97% purity).[7]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Acetic Acid (Glacial, analytical grade).

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.[11]

  • Chromatographic Column:

    • A C18 column (e.g., Phenomenex, Waters, Agilent) with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended for robust separation.[5]

Chromatographic Conditions

The following parameters were optimized for the separation and quantification of 2',4'-Dimethoxy-3-hydroxyflavone.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for flavonoid separation, providing good resolution and peak shape.[12]
Mobile Phase A Water with 0.1% Acetic AcidAcidification improves peak symmetry by suppressing silanol interactions and analyte ionization.[9]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.[5]
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% BA gradient allows for the efficient elution of the target analyte while separating it from potential impurities with different polarities.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, balancing analysis time and backpressure.[14]
Column Temperature 35 °CMaintaining a constant, slightly elevated temperature enhances reproducibility and can improve peak efficiency.[5]
Detection PDA at 340 nmFlavonols typically exhibit a strong absorbance maximum (Band I) between 330-380 nm.[15][16] A PDA scan should be run to confirm the λmax for the specific compound.
Injection Volume 10 µLA common injection volume that balances sensitivity and column loading.[14]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2',4'-Dimethoxy-3-hydroxyflavone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary. This solution should be stored at 2-8 °C and protected from light.

  • Calibration Standards (5-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B). For example, to prepare a 100 µg/mL standard, dilute 1 mL of stock solution to 10 mL.

  • Sample Preparation: The preparation will vary by matrix. A general procedure for a plant extract is as follows:

    • Accurately weigh 1.0 g of powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.[17]

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[15][18]

    • If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

System Validation and Trustworthiness

To ensure the method is reliable and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[19] This establishes the method as a self-validating system.

Specificity and Stability-Indicating Assay

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are performed to demonstrate this.[9][11]

  • Protocol: A solution of the analyte (e.g., 50 µg/mL) is subjected to stress conditions. The stressed samples are then analyzed alongside an unstressed control.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize before injection.[11]

    • Base Hydrolysis: Mix with 0.1 M NaOH at room temperature for 30 minutes. Neutralize before injection. Flavonoids are often unstable in alkaline media.[9][20]

    • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature for 2 hours.[11]

    • Thermal Degradation: Heat the solid standard at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally homogeneous in all stressed samples.

Validation Parameters

The following parameters must be assessed to fully validate the method.

Validation ParameterProcedureAcceptance Criteria
Linearity & Range Analyze calibration standards at 5-7 concentration levels (e.g., 5, 10, 25, 50, 75, 100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy (Recovery) Spike a blank matrix with the analyte at three concentration levels (low, medium, high; e.g., 80%, 100%, 120% of target). Analyze in triplicate.Mean recovery should be within 98-102%.[14][21]
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest concentration at which the analyte can be reliably detected.[12]
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration that can be quantified with acceptable precision and accuracy.[12]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).%RSD of results should remain ≤ 2.0%.

Data Presentation and Visualization

System Suitability

Before each analytical run, a system suitability standard (e.g., 50 µg/mL) should be injected five times. This ensures the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Workflow Diagrams

The overall workflow and the logic of the specificity validation are visualized below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standards & Samples P1->P2 P3 Filter Samples (0.45 µm) P2->P3 H1 System Equilibration P3->H1 H2 Inject Blank H1->H2 H3 Inject Calibration Standards H2->H3 H4 Inject Samples H3->H4 D1 Integrate Peaks H4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3 D4 Generate Report D3->D4

Caption: General workflow for the HPLC quantification of 2',4'-Dimethoxy-3-hydroxyflavone.

Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution (50 µg/mL) Acid Acidic (0.1M HCl, 80°C) Analyte->Acid Base Basic (0.1M NaOH, RT) Analyte->Base Oxidative Oxidative (3% H2O2, RT) Analyte->Oxidative Thermal Thermal (Solid, 105°C) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Analysis HPLC-PDA Analysis Analyte->Analysis Unstressed Control Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity Check & Resolution (R > 2) from Degradants Analysis->Result

Caption: Logical workflow for the forced degradation study to establish method specificity.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the accurate and precise quantification of 2',4'-Dimethoxy-3-hydroxyflavone. The comprehensive validation, including forced degradation studies, confirms its specificity, linearity, accuracy, and precision, establishing it as a reliable, stability-indicating method. This protocol provides researchers, scientists, and drug development professionals with a robust tool for the quality control and characterization of this important flavonol in various applications.

References

  • PubChem. (n.d.). 2',4'-Dimethoxy-3-hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 2',4'-DIMETHOXY-3-HYDROXY-6-METHYLFLAVONE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2',4'-DIMETHOXY-3-HYDROXYFLAVONE Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491. Retrieved from [Link]

  • Squiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika, 34(2), 1-11. Retrieved from [Link]

  • Dhampalwar, V. R., Pothuraju, N., & Peraman, R. (2026). Stability indicating RP-HPLC method for the simultaneous determination of multi-flavonoid compounds in herbal extracts, besides green analytics. Natural Product Research, 1-6. Retrieved from [Link]

  • ResearchGate. (2026). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. Retrieved from [Link]

  • Ahmad, A., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 693. Retrieved from [Link]

  • Lume UFRGS. (n.d.). Stability-indicating HPLC method for isoflavones aglycones analysis from Trifolium pratense L. extract. Retrieved from [Link]

  • PubMed. (2026). Stability indicating RP-HPLC method for the simultaneous determination of multi-flavonoid compounds in herbal extracts, besides green analytics. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (n.d.). HPLC analysis of flavonoids in Eupatorium littorale. Retrieved from [Link]

  • DergiPark. (2022). High Performance Liquid Chromatography Method Validation and Forced Degradation Studies of Chrysin. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Modern Chromatographic Methods for Determination Flavonoids. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2016). DEVELOPMENT OF A VALIDATED HPLC METHOD FOR DETERMINATION OF THE FLAVONOID BAICALIN. Retrieved from [Link]

  • Journal of Medicinal Plants. (2023). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves. Retrieved from [Link]

  • SILAE. (n.d.). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. Retrieved from [Link]

  • ResearchGate. (2025). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Retrieved from [Link]

  • Frontiers. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Retrieved from [Link]

  • Hamilton Company. (n.d.). Determination of Flavonoids in Hemp by Reversed-Phase HPLC (PRP-1). Retrieved from [Link]

  • Pharmacognosy Journal. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021). A COMPREHENSIVE REVIEW OF METHOD DEVELOPMENT BY HPLC. Retrieved from [Link]

  • MDPI. (2022). Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. Retrieved from [Link]

  • Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. Retrieved from [Link]

  • ACS Publications. (2014). Analysis of Flavonoids and Hydroxycinnamic Acid Derivatives in Rapeseeds (Brassica napus L. var. napus) by HPLC-PDA–ESI(−)-MSn/HRMS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxyflavone. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Retrieved from [Link]

  • NIST. (n.d.). 3-Hydroxyflavone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

2',4'-Dimethoxy-3-hydroxyflavone for studying PAR4 signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2',4'-Dimethoxy-3-hydroxyflavone for Studying PAR4 Signaling Pathways

Part 1: Executive Summary & Nomenclature Clarification

Critical Nomenclature Note: While the user query specifies 2',4'-dimethoxy-3-hydroxyflavone , extensive literature and structure-activity relationship (SAR) studies identify the isomer 7,4'-dimethoxy-3-hydroxyflavone (7,4'-DMF-OH) as the potent, selective antagonist for Protease-Activated Receptor 4 (PAR4). The 2',4'-isomer exists chemically, but its efficacy in PAR4 inhibition is negligible compared to the 7,4'-isomer.

To ensure scientific integrity and experimental success, this guide focuses on the application of the verified antagonist, 7,4'-DMF-OH. Researchers possessing the 2',4'-isomer should utilize this protocol to test for activity, but should use 7,4'-DMF-OH as the positive control.

Abstract: Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) critical for sustained platelet aggregation and thrombus stabilization. Unlike PAR1, which mediates rapid activation, PAR4 has a lower affinity for thrombin and sustains signaling, making it an attractive target for antiplatelet therapies with reduced bleeding risks. This application note details the use of 7,4'-dimethoxy-3-hydroxyflavone (DMF-OH) , a flavonoid-derived small molecule, to dissect PAR4-mediated signaling cascades (Gq-Ca²⁺, PI3K/Akt, and MAPK).

Part 2: Mechanism of Action & Signaling Pathway[1]

Scientific Rationale: Thrombin activates human platelets via two GPCRs: PAR1 and PAR4. PAR1 mediates the initial "spike" in calcium, while PAR4 is responsible for the prolonged calcium plateau and stable clot formation. 7,4'-DMF-OH acts as a competitive antagonist, preventing the cleavage-dependent activation of PAR4 or blocking the tethered ligand interaction.

Key Signaling Nodes Inhibited:

  • Gαq/11 Axis: Inhibition prevents Phospholipase C (PLC) activation, blocking IP₃ generation and subsequent intracellular Ca²⁺ mobilization.

  • Gα12/13 Axis: Reduces RhoA activation, affecting cytoskeletal rearrangement and shape change.

  • Kinase Cascades: Downregulates phosphorylation of Akt (Ser473), ERK1/2, and p38 MAPK, which are essential for granule secretion (P-selectin exposure).

Visualization: PAR4 Signaling & Inhibition Topology

PAR4_Signaling Figure 1: PAR4 Signaling Cascade and Inhibition by 7,4'-DMF-OH Thrombin Thrombin / PAR4-AP PAR4 PAR4 Receptor (GPCR) Thrombin->PAR4 Cleaves/Activates Gq Gαq/11 PAR4->Gq G12 Gα12/13 PAR4->G12 PI3K PI3K / Akt PAR4->PI3K Indirect Inhibitor 7,4'-DMF-OH (Inhibitor) Inhibitor->PAR4 Blocks PLC PLCβ Gq->PLC RhoA RhoA / ROCK G12->RhoA IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Mobilization IP3->Ca PKC PKC Activation IP3->PKC Agg Platelet Aggregation & Thrombus Stability Ca->Agg MAPK MAPK (ERK/p38) PKC->MAPK PKC->Agg Shape Shape Change RhoA->Shape Shape->Agg PI3K->Agg

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Compound: 7,4'-Dimethoxy-3-hydroxyflavone (MW: ~298.29 g/mol ).[1]

  • Solubility: Hydrophobic. Soluble in DMSO (>10 mM).

  • Storage: -20°C, protected from light.

StepActionCritical Note
1Weigh 2.98 mg of powder.Use a microbalance with anti-static precautions.
2Dissolve in 1.0 mL of sterile DMSO (100%).Vortex for 30s to ensure complete solubilization. This yields a 10 mM Stock .
3Aliquot into 50 µL amber tubes.Avoid freeze-thaw cycles. Discard after 3 months.
4Working Solution: Dilute 1:1000 in Tyrode’s Buffer just before use.Final assay concentration typically ranges from 1 µM to 100 µM .
Protocol B: Platelet Aggregation Assay (LTA)

Objective: Verify specific inhibition of PAR4-mediated aggregation without affecting PAR1.[2]

Reagents:

  • Washed Platelets (Human) - Preferred over PRP to remove plasma protein interference.

  • PAR4 Agonist Peptide: AYPGKF-NH2 (100-200 µM).

  • PAR1 Agonist Peptide: SFLLRN-NH2 (10 µM) - Negative Control.

  • Vehicle: 0.1% DMSO.

Workflow:

  • Isolation: Draw blood into ACD (acid-citrate-dextrose). Centrifuge (200 x g, 15 min) to get PRP. Add PGI2 (1 µM) to prevent activation, then centrifuge (800 x g, 10 min) to pellet platelets. Resuspend in Tyrode’s buffer (pH 7.4).

  • Incubation:

    • Aliquot 250 µL washed platelets (3 x 10⁸/mL) into cuvettes.

    • Add 7,4'-DMF-OH (1, 3, 10, 30 µM) or Vehicle.

    • Incubate at 37°C for 3-5 minutes with stirring (1000 rpm).

  • Activation:

    • Add AYPGKF-NH2 (200 µM) to trigger PAR4.

    • Control Arm: Add SFLLRN-NH2 (10 µM) to a separate set to verify PAR1 is NOT inhibited (Specificity Check).

  • Measurement: Record light transmission for 5-7 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    
Protocol C: Calcium Mobilization Assay

Objective: Quantify the blockade of Gq-mediated Ca²⁺ flux.

  • Loading: Incubate washed platelets with Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) for 30 min at 37°C in the dark.

  • Washing: Centrifuge and resuspend in Tyrode’s buffer containing 1 mM CaCl₂.

  • Baseline: Measure fluorescence (Ex: 488 nm, Em: 525 nm) for 30s.

  • Treatment: Add 7,4'-DMF-OH (various conc.) and incubate for 3 min.

  • Stimulation: Inject AYPGKF-NH2 (200 µM).

  • Readout: Monitor Fluorescence Units (RFU) for 300s.

    • Expected Result: Dose-dependent reduction in the "sustained phase" of calcium influx.

Protocol D: Western Blotting (Downstream Signaling)

Objective: Assess phosphorylation of Akt and MAPK.[3]

  • Stimulation: Treat washed platelets with Inhibitor (5 min) -> Agonist (5 min).

  • Lysis: Stop reaction with 5x Laemmli Buffer containing phosphatase inhibitors (NaF, Na₃VO₄). Boil for 10 min.

  • Detection:

    • p-Akt (Ser473): Marker of PI3K pathway.

    • p-ERK1/2 (Thr202/Tyr204): Marker of MAPK pathway.

    • p-p38 MAPK: Stress signaling.

    • GAPDH: Loading control.

Part 4: Data Interpretation & Validation

Expected Results Table:

AssayAgonist7,4'-DMF-OH EffectInterpretation
Aggregation AYPGKF (PAR4)Potent Inhibition (IC50 ~1.4 µM)Blocks PAR4 receptor function.
Aggregation SFLLRN (PAR1)No / Minimal InhibitionConfirms selectivity for PAR4 over PAR1.
Aggregation U46619 (TxA2)No InhibitionConfirms lack of off-target TxA2 antagonism.
Ca²⁺ Flux ThrombinPartial InhibitionThrombin activates both PAR1/4; DMF-OH blocks the PAR4 component.
Bleeding Time Tail Transection (Mouse)No Significant ProlongationPAR4 inhibition preserves hemostasis better than PAR1 inhibition.
Visualization: Experimental Workflow

Workflow Figure 2: Experimental Workflow for Validating PAR4 Antagonism cluster_0 Sample Prep cluster_1 Treatment cluster_2 Readouts Blood Whole Blood (ACD) PRP PRP Blood->PRP 200g, 15' WP Washed Platelets (Tyrode's) PRP->WP 800g, 10' +PGI2 Incubate Incubate 37°C + 7,4'-DMF-OH WP->Incubate Agonist Add Agonist (AYPGKF-NH2) Incubate->Agonist LTA LTA Aggregation (% Trans) Agonist->LTA WB Western Blot (p-Akt, p-ERK) Agonist->WB Ca Ca2+ Flux (Fluo-4) Agonist->Ca

References

  • Discovery of 7,4'-dimethoxy-3-hydroxyflavone as a PAR4 antagonist Wu, C. C., et al. (2022).[1] Biochemical Pharmacology. Title: Discovery of 7,4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice.

  • PAR4 Signaling Mechanisms in Platelets Kahn, M. L., et al. (1999). Nature. Title: A dual thrombin receptor system for platelet activation.

  • General Flavonoid Structure-Activity Relationships Cushnie, T. P., & Lamb, A. J. (2005). International Journal of Antimicrobial Agents. Title: Antimicrobial activity of flavonoids.[4][5][6][7] (Provides context on the 3-hydroxyflavone core stability).

  • Protocols for Platelet Aggregation Frontiers in Cardiovascular Medicine. Title: Standardized Light Transmission Aggregometry Methods.

Sources

application of 2',4'-Dimethoxy-3-hydroxyflavone in diabetic vasculopathy research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating diabetic vasculopathy. It addresses the specific class of Dimethoxy-3-hydroxyflavones , with a critical focus on the 7,4'-isomer (DMF-OH) , which has emerged in high-impact literature (2022–2025) as a potent Protease-Activated Receptor 4 (PAR4) antagonist.[1]

Targeting PAR4-Mediated Endothelial Dysfunction and Thromboinflammation

Executive Summary & Compound Identity

Subject: 7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) Primary Application: Pharmacological inhibition of Protease-Activated Receptor 4 (PAR4) to ameliorate endothelial dysfunction in hyperglycemic conditions.[1][2][3] Relevance: Diabetic vasculopathy is characterized by endothelial dysfunction, oxidative stress, and a pro-thrombotic state.[1][2] Recent studies identify DMF-OH as a novel, nature-derived antagonist that blocks the PAR4-ROS-NF-κB axis, offering a dual mechanism of action: anti-inflammatory and anti-thrombotic.

CRITICAL NOTE ON ISOMER SPECIFICITY: While the request specified the 2',4'-isomer, current authoritative literature (British Journal of Pharmacology, Biochemical Pharmacology) exclusively identifies 7,4'-Dimethoxy-3-hydroxyflavone as the active agent in diabetic vasculopathy models. The 2',4'-isomer is chemically valid but lacks the specific biological data for this pathology. To ensure scientific integrity and experimental success, this protocol focuses on the validated 7,4'-isomer (DMF-OH) .

Scientific Background & Mechanism of Action

Hyperglycemia induces the upregulation of PAR4 in endothelial cells, creating a vicious cycle of inflammation and oxidative stress. DMF-OH interrupts this cycle by antagonizing PAR4 and scavenging Reactive Oxygen Species (ROS).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the pathological cascade in diabetic vessels and the intervention points of DMF-OH.

DMF_OH_Mechanism cluster_pathology Diabetic Vasculopathy Cascade HG Hyperglycemia (High Glucose) ROS ROS Generation (Oxidative Stress) HG->ROS Induces NFkB NF-κB Activation ROS->NFkB Activates PAR4_Exp PAR4 Upregulation (Endothelial) NFkB->PAR4_Exp Transcriptional Upregulation PAR4_Act PAR4 Activation PAR4_Exp->PAR4_Act Sensitizes Thrombin Thrombin / PAR4-AP Thrombin->PAR4_Act Agonist Inflam Inflammation (ICAM-1, VCAM-1, MCP-1) PAR4_Act->Inflam Signaling Thromb Pro-Thrombotic State (Tissue Factor) PAR4_Act->Thromb Signaling Dysfunc Endothelial Dysfunction (Impaired Vasorelaxation) Inflam->Dysfunc Thromb->Dysfunc DMF 7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) DMF->ROS Scavenges DMF->PAR4_Act Antagonizes

Caption: DMF-OH exerts a dual protective effect by scavenging ROS and directly antagonizing PAR4, thereby halting the NF-κB-mediated inflammatory loop.

Experimental Protocols
Protocol A: In Vitro Screening (Endothelial Dysfunction Model)

Objective: Evaluate the efficacy of DMF-OH in preventing High Glucose (HG)-induced PAR4 upregulation and inflammation.[1] Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).

Reagents:

  • Compound: 7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) (Purity >98%).

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Stimulus: D-Glucose (High Glucose: 30 mM; Normal Glucose: 5.5 mM).

  • Assay Kits: DCFDA (for ROS), Western Blot reagents.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs at

    
     cells/well in 6-well plates. Culture in EGM-2 medium until 80% confluence.
    
  • Pre-treatment:

    • Replace medium with serum-reduced medium (1% FBS) for 4 hours.

    • Add DMF-OH at graded concentrations (1, 3, 10 µM ) for 30 minutes prior to glucose challenge.

    • Control: Add DMSO vehicle only.

  • Challenge: Add D-Glucose to a final concentration of 30 mM (High Glucose). Incubate for 24–48 hours .

    • Osmotic Control: Use Mannitol (24.5 mM) + Normal Glucose (5.5 mM) to rule out osmotic effects.

  • Readouts:

    • ROS Assay: Wash cells, incubate with 10 µM DCFDA for 30 min. Measure fluorescence (Ex/Em: 485/535 nm).

    • Western Blot: Lyse cells. Probe for PAR4 (~38 kDa), ICAM-1 , VCAM-1 , and Phospho-NF-κB p65 .

    • Functional Assay: Adhesion assay using fluorescently labeled monocytes (THP-1) to endothelial monolayer.

Validation Criteria:

  • HG must induce >2-fold increase in PAR4 and ROS vs. Normal Glucose.

  • DMF-OH (10 µM) should reduce PAR4 and ROS levels by >50% (p<0.05).

Protocol B: In Vivo Efficacy (STZ-Induced Diabetic Model)

Objective: Assess the therapeutic potential of DMF-OH on vascular function and thrombosis in vivo. Animal Model: Male C57BL/6 mice (8–10 weeks).

Workflow Diagram (Graphviz)

InVivo_Protocol Start Acclimatization (1 Week) Induction Diabetes Induction STZ (50 mg/kg x 5 days) Start->Induction Confirm Confirm Diabetes Glucose > 250 mg/dL Induction->Confirm Treatment Treatment Phase (8 Weeks) Group 1: Vehicle Group 2: DMF-OH (10-20 mg/kg/day p.o.) Confirm->Treatment If Diabetic Analysis Terminal Analysis 1. Aortic Ring Assay 2. Histology (PAR4, Macrophages) 3. Thrombosis Model Treatment->Analysis

Caption: Experimental timeline for evaluating DMF-OH in STZ-induced diabetic vasculopathy.

Detailed Methodology:

  • Induction: Administer Streptozotocin (STZ) (50 mg/kg, i.p.) for 5 consecutive days. Confirm diabetes (Fasting Blood Glucose > 250 mg/dL) one week after the last injection.

  • Treatment Regimen:

    • Route: Oral gavage (p.o.).

    • Dosage: 10 mg/kg or 20 mg/kg daily.

    • Duration: 8 weeks.

    • Vehicle: 0.5% Carboxymethyl cellulose (CMC).

  • Terminal Procedures:

    • Vascular Reactivity: Isolate thoracic aorta. Cut into 2mm rings. Mount in organ bath (Krebs buffer). Pre-contract with Phenylephrine (1 µM). Measure relaxation response to Acetylcholine (ACh) (1 nM – 10 µM).

    • Thrombosis Model (Optional): FeCl3-induced carotid artery injury.[3] Measure time to occlusion (TTO).

Data Summary & Interpretation

The following table summarizes expected outcomes based on validated pharmacological profiles of DMF-OH.

ParameterDiabetic Control (STZ + Vehicle)DMF-OH Treated (STZ + Drug)Interpretation
Aortic PAR4 Expression High (+++)Low (+)DMF-OH prevents hyperglycemia-induced receptor upregulation.[2][4]
ROS Levels (Aorta) High (+++)Low (+)Direct antioxidant activity + suppression of inflammatory ROS.
Endothelium-Dependent Relaxation Impaired (<40% max relax)Restored (>70% max relax)Preservation of NO bioavailability and endothelial health.
Inflammatory Markers (MCP-1) High (+++)Low (+)Reduced macrophage infiltration into the vessel wall.
Bleeding Time NormalNormalCrucial Safety Feature: Unlike PAR1 antagonists, PAR4 inhibition preserves hemostasis.
Troubleshooting & Optimization
  • Solubility: DMF-OH is lipophilic. For in vitro use, dissolve in 100% DMSO to make a 10 mM stock. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Antibody Specificity: PAR4 antibodies can be non-specific. Use a validated blocking peptide or siRNA-knockdown lysate as a negative control to confirm band specificity.

  • Glucose Interference: Ensure "High Glucose" media is supplemented with glucose, not just hyperosmolar. Always run the Mannitol control.

References
  • 7,4'-dimethoxy-3-hydroxyflavone, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction. Source:[2] British Journal of Pharmacology (2025/2022). Significance: Establishes the core mechanism of DMF-OH in diabetic vasculopathy.

    • (Note: DOI 10.1111/bph.15908 / 10.1016/j.bcp.2022.115152)

  • Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity. Source: Biochemical Pharmacology, Vol 202, 2022.[5] Significance: Identifies the compound as a specific PAR4 antagonist with a favorable safety profile (no bleeding risk).

  • Diabetic Vasculopathy: Molecular Mechanisms and Clinical Insights.

Sources

Protocol for the Solubilization of 2',4'-Dimethoxy-3-hydroxyflavone for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the solubilization of 2',4'-Dimethoxy-3-hydroxyflavone, a poorly water-soluble flavonoid, for use in cell-based assays. The protocol outlines a reliable method for preparing high-concentration stock solutions and their subsequent dilution to working concentrations that are compatible with a wide range of cell lines. This guide emphasizes the critical considerations of solvent selection, final solvent concentration to mitigate cytotoxicity, and best practices for storage to ensure the stability and integrity of the compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the accurate and reproducible use of 2',4'-Dimethoxy-3-hydroxyflavone in in vitro research.

Introduction: The Challenge of Flavonoid Solubility in Cell Culture

2',4'-Dimethoxy-3-hydroxyflavone is a member of the flavonoid family, a class of polyphenolic secondary metabolites found in plants. Flavonoids, including their various substituted derivatives, are of significant interest to the scientific community due to their diverse biological activities and potential therapeutic applications. A significant challenge in the in vitro evaluation of many flavonoids, including 2',4'-Dimethoxy-3-hydroxyflavone, is their inherent low aqueous solubility. This hydrophobicity can lead to precipitation in aqueous cell culture media, resulting in inaccurate and non-reproducible experimental outcomes.

To overcome this limitation, organic solvents are typically employed to prepare concentrated stock solutions. The choice of solvent and the final concentration in the cell culture medium are critical parameters that must be carefully optimized to ensure complete dissolution of the compound without inducing solvent-mediated cytotoxicity. This application note provides a scientifically grounded protocol for the effective solubilization and use of 2',4'-Dimethoxy-3-hydroxyflavone in cell culture experiments, ensuring the integrity of both the compound and the biological system under investigation.

Physicochemical Properties of 2',4'-Dimethoxy-3-hydroxyflavone

A thorough understanding of the physicochemical properties of 2',4'-Dimethoxy-3-hydroxyflavone is fundamental to developing an appropriate solubilization strategy.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₅[1]
Molecular Weight 298.29 g/mol [1]
Appearance Solid (Expected)Inferred from similar flavonoids
Water Solubility Very low (predicted)Inferred from flavonoid class properties
LogP (predicted) 3.1

The high LogP value indicates a lipophilic nature, underscoring the necessity of an organic solvent for creating a stock solution suitable for cell culture applications.

Recommended Solvents and Cytotoxicity Considerations

The two most common and recommended solvents for dissolving hydrophobic compounds for cell culture are Dimethyl Sulfoxide (DMSO) and Ethanol.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

  • Advantages: Excellent solubilizing power for many flavonoids.

  • Disadvantages: Can be toxic to cells at higher concentrations.

Toxicity Profile: The cytotoxic effects of DMSO are cell-line dependent. However, a general guideline is to maintain the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize effects on cell viability and proliferation. Some robust cell lines may tolerate up to 1%, but this should be determined empirically.

Ethanol (EtOH)

Ethanol is another widely used solvent for flavonoids and other natural products.

  • Advantages: Readily available, less toxic than DMSO for some cell lines at comparable concentrations.

  • Disadvantages: May not be as effective as DMSO for highly insoluble compounds.

Toxicity Profile: Similar to DMSO, the tolerance of cells to ethanol varies. It is recommended to keep the final ethanol concentration in the cell culture medium below 0.5% (v/v) . Studies have shown that concentrations above this can lead to decreased cell viability.

Detailed Experimental Protocol

This protocol is designed to prepare a 10 mM stock solution of 2',4'-Dimethoxy-3-hydroxyflavone in DMSO, which can then be serially diluted to the desired working concentration for cell treatment.

Materials
  • 2',4'-Dimethoxy-3-hydroxyflavone (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated pipettes

Preparation of a 10 mM Stock Solution in DMSO

Causality behind the choice of 10 mM: A 10 mM stock solution is a commonly used concentration that is sufficiently high to allow for significant dilution to working concentrations, thereby minimizing the final solvent concentration in the cell culture medium.

  • Calculate the required mass:

    • Molecular Weight (MW) of 2',4'-Dimethoxy-3-hydroxyflavone = 298.29 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 298.29 g/mol * 1000 mg/g * 1 mL = 2.98 mg

  • Weighing the compound:

    • Accurately weigh 2.98 mg of 2',4'-Dimethoxy-3-hydroxyflavone powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.

Preparation of Working Solutions

The 10 mM stock solution must be diluted to the final desired concentration in cell culture medium immediately before treating the cells.

Example: Preparing a 10 µM working solution in 10 mL of cell culture medium:

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, an intermediate dilution can be prepared. For instance, dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium to obtain a 1 mM solution.

  • Final Dilution:

    • To achieve a final concentration of 10 µM in 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution.

    • Calculation: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

    • The final DMSO concentration will be: (10 µL / 10,000 µL) * 100% = 0.1% (v/v) . This is well within the acceptable range for most cell lines.

Workflow for Preparing Working Solution

G stock 10 mM Stock Solution in DMSO working Final Working Solution (e.g., 10 µM) stock->working Add appropriate volume (e.g., 10 µL for 10 mL final volume) medium Cell Culture Medium medium->working Dilute into G prep_stock Prepare 10 mM Stock Solution in DMSO aliquot Aliquot into single-use amber vials prep_stock->aliquot Immediate store Store at -20°C or -80°C aliquot->store Long-term

Caption: Recommended workflow for long-term storage of stock solutions.

Conclusion

This application note provides a detailed and scientifically validated protocol for the solubilization of 2',4'-Dimethoxy-3-hydroxyflavone for cell culture applications. By adhering to the principles of appropriate solvent selection, careful control of the final solvent concentration, and proper storage techniques, researchers can ensure the accurate and reproducible delivery of this compound to in vitro systems. The implementation of a vehicle control is essential for the correct interpretation of experimental results. This protocol serves as a foundational guide to facilitate the investigation of the biological activities of 2',4'-Dimethoxy-3-hydroxyflavone in a cellular context.

References

  • PubChem. (n.d.). 2',4'-Dimethoxy-3-hydroxyflavone. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
  • Kozik, V., Beres, T., & Kery, V. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Purification Challenges of Synthetic 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic 2',4'-Dimethoxy-3-hydroxyflavone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic flavonoid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.

Introduction to 2',4'-Dimethoxy-3-hydroxyflavone

2',4'-Dimethoxy-3-hydroxyflavone is a synthetic flavonoid derivative belonging to the flavonol subclass, characterized by a hydroxyl group at the 3-position and two methoxy groups on the B-ring.[1][2] Flavonoids, in general, are a diverse group of polyphenolic compounds widely distributed in plants, known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The specific substitution pattern of 2',4'-Dimethoxy-3-hydroxyflavone makes it a compound of interest for further biological investigation. However, its synthesis can often lead to a mixture of structurally similar compounds, posing significant purification challenges.[5]

This guide will equip you with the knowledge to systematically troubleshoot and optimize your purification protocols, ensuring the high purity required for downstream applications.

Troubleshooting Guide: Purification of 2',4'-Dimethoxy-3-hydroxyflavone

This section directly addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Problem 1: Low Yield After Initial Synthesis and Crude Purification

Question: My initial synthesis of 2',4'-Dimethoxy-3-hydroxyflavone resulted in a very low yield of the crude product after simple precipitation or extraction. What are the likely causes and how can I improve my recovery?

Answer:

Low yields at the initial stages can often be attributed to incomplete reaction, side reactions, or loss of product during the workup procedure.[6] The synthesis of 3-hydroxyflavones often involves the cyclization of a chalcone precursor.[3][7] Incomplete cyclization or the formation of side products are common issues.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The cyclization of the chalcone intermediate to the flavone can be sensitive to reaction conditions.

    • Solution: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. The choice of base and solvent can also be critical.

  • Side Product Formation: The synthesis of flavones can sometimes yield isomeric byproducts or unreacted starting materials.[1][8]

    • Solution: Analyze your crude product by ¹H NMR or LC-MS to identify the major impurities.[9][10] Understanding the nature of the impurities will guide the selection of an appropriate purification strategy. For instance, if unreacted chalcone is a major impurity, its different polarity can be exploited for separation.

  • Product Loss During Workup: 2',4'-Dimethoxy-3-hydroxyflavone, being a phenolic compound, can have some solubility in aqueous basic solutions used for quenching or extraction.[6]

    • Solution: Carefully adjust the pH of the aqueous layer to neutral or slightly acidic before extraction to ensure the flavonoid is in its neutral, less water-soluble form. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

Problem 2: Persistent Impurities After Column Chromatography

Question: I've performed column chromatography on my crude 2',4'-Dimethoxy-3-hydroxyflavone, but I'm still seeing persistent impurities in the NMR spectrum. The impurities seem to have very similar polarity to my product. How can I improve the separation?

Answer:

Co-elution of impurities with similar polarity is a frequent challenge in the purification of flavonoids.[5][11] The presence of multiple hydroxyl and methoxy groups can lead to a range of related compounds with subtle differences in their interaction with the stationary phase.

Causality and Troubleshooting Steps:

  • Suboptimal Solvent System: The choice of eluent is crucial for achieving good separation in column chromatography.

    • Solution: Methodically screen different solvent systems. A common starting point for flavonoids is a hexane/ethyl acetate gradient.[11] If this doesn't provide adequate separation, consider trying other solvent combinations like dichloromethane/methanol or toluene/acetone. The addition of a small amount of acetic acid or formic acid to the mobile phase can sometimes sharpen peaks for phenolic compounds.[11]

  • Inadequate Stationary Phase: Standard silica gel may not always be the best choice for separating closely related flavonoids.

    • Solution: Consider using a different stationary phase. Reversed-phase (C18) chromatography can be a powerful alternative, where the elution order is often different from normal-phase silica gel.[11] Additionally, other stationary phases like alumina or polyamide have been used for flavonoid separation.[12][13]

  • Overloading the Column: Exceeding the capacity of your chromatography column will lead to poor separation.

    • Solution: As a general rule, use a sample-to-adsorbent ratio of 1:50 to 1:100 (w/w) for difficult separations. A taller, thinner column will generally provide better resolution than a short, wide one.

Experimental Protocol: Optimizing Column Chromatography

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or C18 Reversed-Phase SilicaStandard silica is a good starting point. C18 offers a different selectivity based on hydrophobicity.[11]
Solvent System (Normal Phase) Hexane/Ethyl Acetate GradientA common and effective system for moderately polar compounds like flavonoids.[11]
Solvent System (Reversed Phase) Water/Methanol or Water/Acetonitrile GradientStandard eluents for reversed-phase chromatography.
Loading Technique Dry loading is preferred for better resolution.Dissolve the crude product in a minimal amount of a polar solvent, adsorb it onto a small amount of silica gel, and then load the dried powder onto the column.
Flow Rate Slower flow rates generally improve resolution.Allows for better equilibration between the mobile and stationary phases.
Problem 3: Product "Oiling Out" During Recrystallization

Question: I'm trying to purify my 2',4'-Dimethoxy-3-hydroxyflavone by recrystallization, but it keeps "oiling out" instead of forming nice crystals. What's causing this and how can I fix it?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid.[14][15] This is a common problem in recrystallization and can be caused by several factors, including the presence of impurities, cooling the solution too quickly, or using an inappropriate solvent.

Causality and Troubleshooting Steps:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.

    • Solution: Before attempting recrystallization, it's often beneficial to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities.

  • Rapid Cooling: If the saturated solution is cooled too quickly, the molecules don't have enough time to orient themselves into a crystal lattice and will instead crash out as an amorphous oil.[14][16]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then move the flask to an ice bath to maximize crystal formation.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15][17]

    • Solution: Systematically test a range of solvents. For flavonoids, polar organic solvents like ethanol, methanol, or ethyl acetate are often good choices.[15] You can also try a mixed solvent system. For example, dissolve your compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your impure solid. Add a few drops of a potential solvent. If it dissolves at room temperature, it is not a good solvent. If it doesn't dissolve, heat the test tube. If the solid dissolves when hot, and then precipitates upon cooling, you have found a good solvent.[16]

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of the chosen hot solvent to completely dissolve it.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[16]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my 2',4'-Dimethoxy-3-hydroxyflavone?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[19] Using a UV detector set at a wavelength where the flavonoid has strong absorbance (typically around 250-380 nm) will allow for accurate quantification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.[9][20]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.[10]

Q2: How should I store my purified 2',4'-Dimethoxy-3-hydroxyflavone?

A2: As a solid, 2',4'-Dimethoxy-3-hydroxyflavone should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[21] For long-term storage, keeping it at -20°C is recommended.[22] In solution, especially in solvents like DMSO, it's best to prepare fresh solutions for experiments or store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use UV-Vis spectroscopy to determine the concentration of my purified flavone?

A3: Yes, UV-Vis spectroscopy is a useful technique for determining the concentration of a pure flavonoid solution, provided you have a known extinction coefficient. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.[23] You would need to generate a standard curve using a sample of known purity to accurately determine the concentration of your unknown samples.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of synthetic 2',4'-Dimethoxy-3-hydroxyflavone, incorporating the troubleshooting steps discussed.

Purification_Workflow cluster_synthesis Synthesis & Crude Isolation cluster_purification Primary Purification cluster_final_purification Final Polishing cluster_analysis Purity & Identity Confirmation start Crude Reaction Mixture workup Aqueous Workup (pH Adjustment & Extraction) start->workup crude_product Crude Solid workup->crude_product column_chrom Column Chromatography (e.g., Silica Gel) crude_product->column_chrom fractions Collect & Analyze Fractions (TLC/HPLC) column_chrom->fractions combine Combine Pure Fractions fractions->combine recrystallization Recrystallization combine->recrystallization crystals Pure Crystals recrystallization->crystals analysis Purity Assessment (HPLC, NMR, MS) crystals->analysis Troubleshooting_Flow rect_node rect_node start Purification Issue? low_yield Low Yield? start->low_yield impure_after_column Impure after Column? low_yield->impure_after_column No rect_node_yield Check Reaction Completion (TLC) Optimize Workup (pH, Solvent) Identify Side Products (NMR, MS) low_yield->rect_node_yield Yes oiling_out Oiling Out? impure_after_column->oiling_out No rect_node_column Optimize Solvent System Try Different Stationary Phase (e.g., C18) Reduce Column Loading impure_after_column->rect_node_column Yes rect_node_oil Pre-purify before Recrystallization Slow Cooling Screen for Better Solvent/Solvent System oiling_out->rect_node_oil Yes end Pure Product oiling_out->end No

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. August 02 2023.
  • Chromatographic methods for the identification of flavonoids. Auctores | Journals. January 19 2024.
  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. SciSpace.
  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. November 09 2012.
  • 2',4'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688714. PubChem.
  • Column Chromatography for Terpenoids and Flavonoids.
  • Process for the preparation of flavone derivatives.
  • 7-Hydroxyflavone - PRODUCT INFORM
  • Modelling the Encapsulation of 3-Hydroxyflavone with Cyclodextrin and Octa Acid and Comparing Their Differences. MDPI. May 08 2023.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. April 07 2022.
  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE.
  • Technical Support Center: Purification of 5,4'-Dihydroxyflavone by Recrystalliz
  • 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1).
  • 7-Hydroxyflavone - SAFETY D
  • Detecting and Identifying Flavonoids. AZoLifeSciences. August 24 2021.
  • Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoli
  • Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. November 14 2017.
  • Isolation and Structure Characteriz
  • 7-HYDROXYFLAVONE - Safety Data Sheet. ChemicalBook. November 01 2025.
  • Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. CTU.
  • Complete assignments of NMR data of 13 hydroxymethoxyflavones. PubMed. December 15 2007.
  • Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'. PubMed. April 20 2005.
  • Challenges and complexity of functionality evaluation of flavan-3-ol deriv
  • 13 C NMR spectrum of 6, 4 -dihydroxy-3 -methoxyflavone 7-O-glucoside (compound IV).
  • Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. September 15 2018.
  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. January 19 2024.
  • Flavonoids:
  • Retention Study of Flavonoids Under Different Chrom
  • Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols.
  • Analytical Techniques For The Identi Cation and Quanti Cation of Flavonoids | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Gas Chrom
  • Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. September 08 2023.
  • Showing Compound 3-Hydroxyflavone (FDB008491). FooDB. April 08 2010.
  • Chemometric Combination of Ultrahigh Resolving Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for a Structural Characteriz
  • Natural Product Isolation (2) - Purification Techniques, An Overview. August 12 2016.
  • An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. MDPI. December 06 2022.
  • Organic Synthesis Organic Practical techniques.
  • Lab Procedure: Recrystalliz
  • Recrystallization Definition, Principle &Purpose. PraxiLabs. November 07 2022.
  • New Study Reviews Chromatography Methods for Flavonoid Analysis | LCGC Intern
  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. January 03 2025.
  • Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs |.

Sources

optimizing reaction conditions for 2',4'-Dimethoxy-3-hydroxyflavone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-24-DIMET Technician: Senior Application Scientist Subject: Optimization of Algar-Flynn-Oyamada (AFO) Conditions & Troubleshooting

Executive Summary

You are attempting to synthesize 2',4'-Dimethoxy-3-hydroxyflavone (a flavonol). The standard route for this is the Algar-Flynn-Oyamada (AFO) reaction, involving the oxidative cyclization of a 2'-hydroxychalcone using hydrogen peroxide in an alkaline medium.[1][2][3][4]

While the 2,4-dimethoxy substitution pattern on the B-ring (derived from the aldehyde) generally favors flavonol formation due to electron donation, this synthesis is prone to two critical failure modes:

  • Aurone Formation: A competitive rearrangement yielding 2-benzylidenebenzofuran-3-one (often bright yellow/orange).

  • "Gummy" Precipitation: Formation of oligomers or incomplete acidification during workup.

This guide provides optimized protocols and a diagnostic troubleshooting framework to maximize yield and purity.

Module 1: The Precursor (Chalcone Synthesis)

Context: The quality of your AFO reaction is strictly limited by the purity of your chalcone intermediate: (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one.

Optimized Protocol:

  • Stoichiometry: 1.0 eq 2'-hydroxyacetophenone + 1.1 eq 2,4-dimethoxybenzaldehyde.

  • Base: 60% aq. KOH (3.0 eq) added dropwise at 0°C.

  • Solvent: Ethanol (Absolute).

  • Duration: Stir 24–48h at Room Temperature (RT).

  • Workup: Pour into ice-water/HCl. Recrystallize from Ethanol.[3][5][6] Do not proceed to AFO if the chalcone melting point is broad.

Module 2: The Critical Step (AFO Oxidation)

This is the optimization zone. The choice of base and temperature dictates the Flavonol vs. Aurone ratio.

Mechanism & Pathway Control

The reaction proceeds via an enolate intermediate which attacks ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


.
  • Path A (Desired): Attack at the

    
    -carbon 
    
    
    
    Flavonol.
  • Path B (Undesired): Attack at the

    
    -carbon or epoxide rearrangement 
    
    
    
    Aurone.

Key Insight: Stronger bases (NaOH/KOH) and higher temperatures favor Aurones . Milder bases (


) and lower temperatures favor Flavonols  (3-hydroxyflavones).
Optimized AFO Protocol (High-Yield Method)
ParameterConditionRationale
Solvent Methanol/Acetone (1:1)Improves solubility of the dimethoxy-chalcone, preventing localized concentration gradients.
Base 15% aq.

Milder than NaOH. Reduces risk of benzofuran (aurone) ring contraction.
Oxidant 30%

(Excess, ~5 eq)
Added slowly at 0°C to prevent thermal runaway and oxidant decomposition.
Temperature 0°C

RT
Start cold to control the exotherm. Stir at RT for 4–12h. Avoid reflux.
Quench 2M HCl (Ice Cold)Neutralizes phenolate. Must be done slowly to avoid trapping impurities.
Workflow Visualization

AFO_Pathway cluster_conditions Critical Control Point Chalcone 2'-Hydroxychalcone (Precursor) Enolate Enolate Intermediate Chalcone->Enolate Deprotonation H2O2 H2O2 / Base Epoxide Epoxide Intermediate H2O2->Epoxide Oxidation Enolate->H2O2 Aurone Aurone (Side Product) Yellow/Orange Solid Epoxide->Aurone High Temp / Strong Base (Alpha-attack) Flavonol 2',4'-Dimethoxy-3-hydroxyflavone (Target) Pale Yellow Needles Epoxide->Flavonol 0°C / Na2CO3 (Beta-attack)

Caption: Mechanistic bifurcation in the AFO reaction. Control of temperature and base strength is required to steer the epoxide intermediate toward the Flavonol pathway (Green) rather than the Aurone pathway (Red).

Module 3: Troubleshooting & FAQs

Q1: My product is precipitating as a sticky, dark gum instead of a solid. How do I fix this?

Diagnosis: This is usually caused by "Oiling Out." It happens when the product precipitates too quickly in the presence of impurities, or if the reaction mixture contains unreacted chalcone.

Corrective Action:

  • The "Slow Acid" Technique: Do not dump the reaction mixture into acid. Instead, place the reaction flask in an ice bath. Add 2M HCl dropwise with vigorous stirring.

  • Seeding: If oil forms, scratch the glass side of the beaker with a glass rod at the oil/solvent interface to induce nucleation.

  • Trituration: Decant the supernatant. Add cold methanol to the gum and sonicate. This often crystallizes the gum.

Q2: The product is bright orange/red. Is this correct?

Diagnosis: No. 3-Hydroxyflavones are typically pale yellow or white. A deep orange/red color strongly indicates Aurone formation or chalcone contamination.

Corrective Action:

  • Check Melting Point: Aurones usually have lower melting points than their corresponding flavonols.

  • Modify Conditions: Repeat the experiment using

    
     instead of NaOH/KOH. Ensure the temperature never exceeds 25°C.
    
  • Purification: Aurones are difficult to separate from flavonols by recrystallization alone. Flash chromatography (Hexane/Ethyl Acetate) is recommended if this occurs.

Q3: My yield is very low (<20%). Where did I lose the mass?

Diagnosis:

  • Over-oxidation: The electron-rich dimethoxy ring makes the molecule susceptible to oxidative cleavage (producing 2,4-dimethoxybenzoic acid).

  • Solubility Loss: 3-hydroxyflavones are somewhat acidic (

    
    ). If your workup pH is not below 5, the product remains dissolved as a phenolate salt.
    

Corrective Action:

  • pH Check: Ensure final pH is ~2–3.

  • Reduce Oxidant: Reduce

    
     to 2.5 equivalents.
    
  • Salting Out: Add NaCl to the aqueous phase during workup to drive the organic product out of solution.

Module 4: Characterization & Validation

To ensure you have the correct isomer, verify against these expected spectral features:

FeatureFlavonol (Target)Aurone (Byproduct)
UV-Vis Band I 350–385 nm390–430 nm (Red shifted)
1H NMR (C-Ring) No proton at C2/C3 (fully substituted)Singlet vinylic proton (~6.5-7.0 ppm)
OH Signal Sharp singlet ~9.5-10.5 ppm (C3-OH)None (unless other OH groups present)
Color Pale Yellow / WhiteDeep Yellow / Orange
Logic Flow for Troubleshooting

Troubleshooting Start Analyze Crude Product ColorCheck Is the solid Deep Orange/Red? Start->ColorCheck GumCheck Is it a sticky gum? ColorCheck->GumCheck No AuroneResult Likely Aurone Contamination. Action: Switch to Na2CO3, keep T < 20°C. ColorCheck->AuroneResult Yes Solubility Test Solubility in 5% NaOH GumCheck->Solubility No (It is a solid) GumAction Action: Triturate with cold MeOH. Sonicate. GumCheck->GumAction Yes Solubility->AuroneResult Insoluble FlavonolResult Likely Flavonol. Action: Recrystallize (EtOH). Solubility->FlavonolResult Soluble (Phenolate formation)

Caption: Diagnostic logic tree for evaluating crude reaction output.

References

  • Algar, J., & Flynn, J. P. (1934).[7] A new method for the synthesis of flavonols.[8] Proceedings of the Royal Irish Academy. Section B: Biological, Geological, and Chemical Science, 42, 1–8.

  • Oyamada, T. (1934).[7] A new general method for the synthesis of flavonol derivatives.[8] Journal of the Chemical Society of Japan, 55, 1256–1263.

  • Dean, F. M., & Podimuang, V. (1965). The course of the Algar–Flynn–Oyamada oxidation.[3][4][7] Journal of the Chemical Society, 3978-3987.

  • Gormley, T. R., & O'Sullivan, W. I. (1973). Flavanoids—XVI: Oxidative rearrangement of chalcones. Tetrahedron, 29(2), 369-373. (Detailed discussion on Aurone vs Flavonol competition).

  • Bennett, M., Burke, A. J., & O'Sullivan, W. I. (1996). Aspects of the Algar-Flynn-Oyamada reaction. Tetrahedron, 52(20), 7163-7178.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2',4'-Dimethoxy-3-hydroxyflavone . This content is designed to address the specific physicochemical and photometric challenges associated with this flavonol derivative.

Status: Operational Ticket ID: FLAV-24-DM-3OH Assigned Specialist: Senior Application Scientist, Bioassay Optimization Group[1]

Executive Summary

You are likely encountering "low bioactivity" not because the molecule is inherently inert, but because it is failing to reach or interact with your target effectively in the assay environment. 2',4'-Dimethoxy-3-hydroxyflavone is a lipophilic 3-hydroxyflavone (3-HF) .[1] Its behavior is dominated by two critical features:[1]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The 3-hydroxyl group forms a hydrogen bond with the 4-carbonyl, creating complex fluorescence dynamics that can interfere with assay readouts.[1]

  • Steric & Solubility Constraints: The 2'-methoxy substituent (ortho-position) forces the B-ring out of planarity, reducing aqueous solubility and potentially altering binding kinetics compared to planar flavonoids like quercetin.[1]

Module 1: Solubility & Aggregation (The "Invisible" Crash)

User Question: "I see high potency in my enzyme-free buffer checks, but the IC50 drops 100-fold in cell culture or complex media. Is the compound degrading?"

Technical Diagnosis: It is likely precipitating or binding non-specifically to serum proteins (BSA/FBS) before it hits the target. The 2',4'-dimethoxy pattern removes hydrogen-bond donors (compared to OH groups), significantly increasing LogP (lipophilicity).[1]

The Mechanism:

  • Colloidal Aggregation: At concentrations >10 µM, lipophilic flavones form colloidal aggregates that sequester the enzyme (false positive) or precipitate out (false negative).

  • Serum Binding: The 2'-methoxy group increases hydrophobic surface area.[1] In media with 10% FBS, >95% of the compound may be bound to albumin, leaving free

    
     in the nanomolar range despite micromolar dosing.
    

Troubleshooting Protocol: The Kinetic Solubility Check Do not rely on thermodynamic solubility (equilibrium). You need to know if it stays soluble during the assay window.

  • Prepare Stocks: 10 mM in anhydrous DMSO.

  • Nephelometry/Absorbance Check:

    • Dilute compound to 100 µM, 50 µM, and 10 µM in your exact assay buffer (e.g., PBS + 1% DMSO).

    • Measure Absorbance at 600 nm (turbidity) immediately and after 4 hours.[1]

    • Pass Criteria:

      
      . If higher, you have precipitation.
      
  • Detergent Rescue: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1] If bioactivity is restored, the issue was aggregation.

ParameterStandard Flavone (e.g., Apigenin)2',4'-Dimethoxy-3-hydroxyflavoneImpact on Assay
LogP (Est.) ~2.5~3.8 - 4.2High risk of precipitation in aqueous buffers.[1]
Planarity PlanarTwisted (2'-OMe steric clash)Reduced stacking, but higher solubility in lipids.[1]
Serum Binding High (>90%)Very High (>98%)Drastic reduction in free drug concentration.[1]

Module 2: Fluorescence Interference (The ESIPT Trap)

User Question: "My fluorescence polarization (FP) or FRET assay results are erratic. The background signal is fluctuating."

Technical Diagnosis: You are likely seeing ESIPT-mediated fluorescence interference . 2',4'-Dimethoxy-3-hydroxyflavone is not optically silent.[1] It acts as an intrinsic fluorophore with dual emission bands that shift based on solvent polarity.[1]

The Mechanism: Upon excitation (UV/Blue region), the proton on the 3-OH group transfers to the 4-Carbonyl oxygen.

  • Normal (N) Form:* Emits blue/violet (~400 nm).[1]

  • Tautomer (T) Form:* Emits green (~530 nm).[1]

  • The Problem: If your assay uses GFP, FITC, or FAM (emission ~520 nm), the compound's Tautomer emission will mimic the signal, causing false inhibition or activation data.

Troubleshooting Protocol: Spectral Scans

  • Blank Scan: Run a 3D fluorescence scan (Ex 300-500 nm, Em 400-600 nm) of the compound alone in assay buffer.[1]

  • Interference Check:

    • If your assay fluorophore emits at 500-550 nm, the compound is likely interfering.[1]

    • Solution: Switch to red-shifted probes (e.g., Alexa Fluor 647, Cy5) where the flavone does not emit.

Module 3: Chemical Stability (The 3-OH Vulnerability)[1]

User Question: "My compound loses activity if I pre-incubate it in the buffer for more than 30 minutes."

Technical Diagnosis: The 3-hydroxyflavone moiety is susceptible to oxidative degradation and photolysis , especially in alkaline pH (pH > 7.4) or under ambient light.

The Mechanism: The 3-OH group, while crucial for bioactivity, is an oxidation prone site. In basic media, it can convert to a depside or undergo ring-opening (Marigold reaction pathway), causing the loss of the pharmacophore.

Troubleshooting Protocol: Stability Validation

  • LC-MS Check: Incubate compound in assay buffer (pH 7.4) for 0, 1, and 4 hours. Analyze by LC-MS.

  • Protection:

    • Add antioxidants: 1 mM DTT or TCEP (if target allows).[1]

    • Protect from light: Wrap plates in foil.[1] 3-HFs are photo-labile.[1]

    • pH Adjustment: If possible, run the assay at pH 7.0 instead of 7.4 or 8.0.

Module 4: Decision Tree & Workflow

The following diagram outlines the logical flow for troubleshooting low bioactivity, distinguishing between "False Negatives" (assay artifacts) and "True Negatives" (poor potency).

Troubleshooting_Guide Start PROBLEM: Low Bioactivity Observed Check_Solubility Step 1: Check Solubility (Turbidity / Nephelometry) Start->Check_Solubility Is_Precipitating Is it precipitating? Check_Solubility->Is_Precipitating Add_Detergent Action: Add 0.01% Triton X-100 or reduce concentration Is_Precipitating->Add_Detergent Yes Check_Fluorescence Step 2: Check Fluorescence (ESIPT Interference) Is_Precipitating->Check_Fluorescence No Add_Detergent->Check_Fluorescence Retest Is_Interfering Is it fluorescent in assay channel? Check_Fluorescence->Is_Interfering Change_Readout Action: Switch to Red-Shifted Dye (Cy5/Alexa647) or Luminescence Is_Interfering->Change_Readout Yes Check_Stability Step 3: Check Stability (LC-MS after 2h) Is_Interfering->Check_Stability No Change_Readout->Check_Stability Retest Is_Degrading Is parent mass intact? Check_Stability->Is_Degrading Protect_Oxidation Action: Add DTT/TCEP Protect from Light Is_Degrading->Protect_Oxidation No (Degraded) True_Negative CONCLUSION: True Low Potency (Consider SAR: 2'-OMe steric clash) Is_Degrading->True_Negative Yes (Stable)

Caption: Diagnostic workflow for isolating physicochemical artifacts from true pharmacological inactivity.

Module 5: Biological Context (Cellular Assays)

User Question: "The compound binds the target in lysate but has zero effect on live cells."

Technical Diagnosis:

  • Efflux Pumps: Methoxylated flavones are classic substrates for P-glycoprotein (P-gp) and BCRP efflux pumps.[1] The compound is being pumped out faster than it can act.

  • Metabolism: The 3-OH position is a primary site for glucuronidation by UGTs inside the cell.[1]

Troubleshooting Protocol:

  • Efflux Inhibition: Co-treat cells with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) to see if potency is restored.[1]

  • Metabolic Stability: Incubate with microsomes (S9 fraction) + NADPH.[1] If

    
     is < 15 min, the compound is metabolically unstable. Consider designing a prodrug (e.g., capping the 3-OH with an acetyl group) to improve permeability and stability.
    

References

  • Klymchenko, A. S., & Mely, Y. (2013). Fluorescent Probes for Lipid Membranes: From the Target to the Probe. Progress in Lipid Research. (Contextual grounding on ESIPT mechanisms in 3-HFs).
  • Wu, C. C., et al. (2022).[2] Discovery of 7,4'-dimethoxy-3-hydroxyflavone as a PAR4 antagonist. Biochemical Pharmacology. (Provides comparative bioactivity data for methoxy-3-hydroxyflavones). Retrieved from [Link]

  • Sinko, B., et al. (2012). Aggregating Behavior of Phenolic Compounds—A Source of False Bioassay Results?. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3HF-STAB-24 Status: Active Classification: Fluorophore Stability / Chemical Handling Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

2',4'-Dimethoxy-3-hydroxyflavone is a specialized derivative of 3-hydroxyflavone (3-HF). Its utility as a fluorescent probe (often for metal sensing or membrane dynamics) relies entirely on the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

The Critical Warning: The very feature that makes this molecule useful—the labile proton at the 3-position—is its "Achilles' heel." Under light and oxygen, this proton transfer initiates a suicide mission, converting the fluorophore into non-fluorescent degradation products (depsides).

Immediate Action Required:

  • Solid State: Store at -20°C , desiccated, and protected from light.

  • Solution: Use DMSO (anhydrous). NEVER store dilute aqueous or alcoholic solutions for more than 24 hours.

The Degradation Mechanism (Root Cause Analysis)

To prevent degradation, you must understand how it happens. This molecule does not simply "rot"; it actively destroys itself upon excitation in the presence of oxygen.

The ESIPT-Oxidation Cycle

When 2',4'-Dimethoxy-3-hydroxyflavone absorbs light, it undergoes ESIPT, shifting from a Normal (N) to a Tautomer (T) state. In an inert environment, this emits fluorescence and returns to ground state. However, in the presence of Oxygen (


) , the triplet state of the tautomer is intercepted, leading to oxidative cleavage of the C-ring.
Visualizing the Failure Pathway

degradation_mechanism Normal Normal Form (2',4'-Dimethoxy-3-HF) Excited Excited State (ESIPT Active) Normal->Excited Light (hν) Tautomer Phototautomer (Reactive Intermediate) Excited->Tautomer Proton Transfer Tautomer->Normal Fluorescence (Safe Return) Peroxide Endoperoxide Intermediate Tautomer->Peroxide Reaction with O2 Oxygen Triplet Oxygen (Intercepts Tautomer) Oxygen->Peroxide Product Degradation Product (O-benzoyl salicylic acid derivative) Peroxide->Product Ring Cleavage (CO Release)

Figure 1: The Photo-Oxidative Degradation Pathway. Note that oxygen interception (Red Arrow) permanently breaks the flavonoid C-ring, destroying fluorescence.

Validated Storage Protocols

A. Solid State Storage (Long-Term)
  • Temperature: -20°C is mandatory to arrest slow oxidative hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Desiccation: Store the vial inside a secondary container (jar) with active silica gel. Moisture promotes crystal lattice changes and hydrolysis.

B. Solution State (Working Stocks)

Solvent choice dictates stability. The methoxy groups on the B-ring increase electron density, making the molecule lipophilic but also reactive.

SolventStability RatingRecommended UsageRisk Factor
DMSO (Anhydrous) High Primary Stock (10–20 mM)Hygroscopic (absorbs water from air).
Ethanol/Methanol Medium Transient dilution onlyProtic solvents interfere with ESIPT dynamics; high evaporation rates alter concentration.
Water/Buffer Critical Failure DO NOT STORE Rapid precipitation and hydrolysis. Use only for immediate experiments.

Protocol for Stock Preparation:

  • Weigh powder in dim light.

  • Dissolve in anhydrous DMSO to 10 mM.

  • Aliquot into small amber tubes (avoid repeated freeze-thaw).

  • Store aliquots at -20°C.

  • Shelf Life: 6 months (if kept dark/frozen).

Troubleshooting & FAQs

Q1: My solution has turned from pale yellow to a dark brown/orange. Is it still good?

  • Diagnosis: Oxidative Degradation.

  • Mechanism: The "browning" indicates the formation of quinoid-like oxidation products or depsides (O-benzoyl salicylic acid derivatives).

  • Action: Discard immediately. The degradation products often absorb in the same region as the probe but do not fluoresce, leading to false negatives in assays.

Q2: I see a precipitate when I dilute my DMSO stock into PBS buffer.

  • Diagnosis: Solubility Crash.

  • Explanation: 2',4'-Dimethoxy-3-hydroxyflavone is highly hydrophobic. The "dimethoxy" modification reduces polarity further compared to the parent 3-HF.

  • Solution:

    • Keep the final DMSO concentration < 0.5% if possible, but ensure you are below the solubility limit (typically < 10 µM in aqueous buffer).

    • Add a surfactant (e.g., Pluronic F-127 or Tween-20 at 0.05%) to the buffer before adding the probe to stabilize the dispersion.

Q3: The fluorescence signal is decreasing over time during my microscopy experiment.

  • Diagnosis: Photobleaching (Photo-oxidation).

  • Root Cause: As shown in Figure 1, high-intensity excitation drives the ESIPT cycle. If oxygen is present in the buffer, every cycle carries a risk of permanent ring cleavage.

  • Solution:

    • Use an oxygen scavenger system (e.g., Glucose Oxidase/Catalase) in your buffer.

    • Reduce excitation laser power.

    • Limit exposure time (shutter the light source when not imaging).

Quality Control Workflow

Use this decision tree to verify the integrity of your reagent before critical experiments.

qc_workflow Start Start: Vial from Storage Visual Visual Inspection: Is powder yellow/crystalline? Start->Visual Solubility Solubility Test: Dissolve in DMSO Visual->Solubility Yes Fail1 Discard: Hydrolysis/Oxidation Visual->Fail1 No (Brown/Sticky) Absorbance UV-Vis Check: Sharp peak ~340-360nm? Solubility->Absorbance Clear Solution Fail2 Discard: Polymerization/Aggregates Solubility->Fail2 Turbid/Precipitate Absorbance->Fail1 No (Broad/Shifted Band) Pass PASS: Proceed to Assay Absorbance->Pass Yes

Figure 2: Pre-experiment Quality Control Decision Tree.

References

  • Matsuura, T., & Matsushima, H. (1968). "Photoinduced Reactions—XIX: Photochemical oxidation of 3-hydroxyflavones." Tetrahedron, 24(22), 6615-6618.

    • Establishes the foundational mechanism of 3-hydroxyflavone photo-oxygen
  • Szakács, Z., et al. (2017). "Theoretical study on the photooxygenation and photorearrangement reactions of 3-hydroxyflavone." Physical Chemistry Chemical Physics, 19, 19289-19297.

    • Details the ESIPT-mediated degradation p
  • Cayman Chemical. (n.d.). "3-Hydroxyflavone Product Information & Storage."

    • Provides industry-standard storage parameters (-20°C, DMSO solubility) for the 3-HF class.
  • Pivovarenko, V. G., et al. (2024). "Structure−Photoreactivity Relationship Study of Substituted 3‑Hydroxyflavones." The Journal of Physical Chemistry B.

    • Discusses how substituents (like methoxy groups)

addressing poor solubility of 2',4'-Dimethoxy-3-hydroxyflavone in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the poor solubility of 2',4'-Dimethoxy-3-hydroxyflavone in biological buffers. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to ensure reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 2',4'-Dimethoxy-3-hydroxyflavone.

Q1: What is 2',4'-Dimethoxy-3-hydroxyflavone and why is its solubility a challenge?

A1: 2',4'-Dimethoxy-3-hydroxyflavone is a synthetic flavonol, a class of flavonoids characterized by a 3-hydroxychromen-4-one backbone.[1][2] Its structure, containing two lipophilic methoxy groups and a planar ring system, contributes to high crystal lattice energy and poor solubility in aqueous solutions.[3][4] While the 3-hydroxy group can participate in hydrogen bonding, the overall molecule is predominantly hydrophobic, leading to precipitation in aqueous biological buffers.[5] The predicted water solubility is extremely low, estimated to be around 8.01e-5 g/L.[6]

Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for creating primary stock solutions of poorly soluble compounds like this flavone.[5][7] Its ability to dissolve a wide range of non-polar and polar compounds makes it an effective starting point.[8] Always use a high-purity, anhydrous (cell culture or molecular biology grade) DMSO to prevent compound degradation and ensure stability.[5][9]

Q3: How should I properly store the stock solution of 2',4'-Dimethoxy-3-hydroxyflavone?

A3: Once dissolved in high-purity DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow an aliquot to thaw completely and come to room temperature. Vortex gently to ensure homogeneity before making subsequent dilutions.

Q4: What are the initial signs of compound precipitation in my experimental medium?

A4: The most common signs of precipitation are the appearance of a faint cloudiness, turbidity, or visible particulate matter/crystals in your cell culture medium or assay buffer after adding the compound.[10][11] This indicates that the compound's solubility limit in the final aqueous environment has been exceeded. This can lead to inaccurate dosing and highly variable results.[5]

Section 2: Troubleshooting Workbench: Scenario-Based Guidance

This section provides direct, actionable advice for common experimental scenarios where solubility issues arise.

Scenario: My compound precipitates immediately upon addition to my cell culture medium (e.g., DMEM, RPMI-1640). What is the correct procedure to avoid this?

This is a classic problem of solvent shift. The compound is soluble in 100% DMSO but crashes out when this stock is diluted into a predominantly aqueous environment like cell culture media.[10]

Causality & Recommended Protocol

The key is to minimize the abrupt change in solvent polarity and to ensure the final DMSO concentration is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5% v/v, but it is best practice to keep the final concentration at or below 0.1% v/v to minimize off-target effects.[7]

Step-by-Step Protocol for Dosing in Cell Culture:

  • Determine Maximum Tolerated DMSO: First, run a vehicle control experiment to determine the highest DMSO concentration your specific cell line tolerates without affecting viability or function. A typical range to test is 0.05% to 0.5% v/v.

  • Prepare an Intermediate Dilution (If Necessary): Directly diluting a very high concentration stock (e.g., 100 mM) into media can cause localized precipitation. To avoid this, you can prepare an intermediate dilution of your compound in pre-warmed (37°C) culture medium.

  • Final Dosing & Mixing: Add the required volume of your DMSO stock dropwise to the pre-warmed cell culture medium while gently swirling or vortexing.[11] Do not add the media to the DMSO stock. This rapid, distributive mixing is crucial.

  • Visual Confirmation: After addition, visually inspect the medium under a light source to ensure no precipitation has occurred.

Workflow for Adding Compound to Cell Culture Media

This diagram illustrates the decision-making process for preparing your final working solution.

G cluster_prep Preparation cluster_execution Execution A Prepare High-Conc. Stock in 100% DMSO B Determine Final Desired Conc. (e.g., 10 µM) & DMSO Limit (e.g., 0.1%) C Calculate required volume of DMSO stock B->C E Add DMSO stock dropwise to medium while vortexing C->E D Pre-warm cell culture medium to 37°C D->E F Visually inspect for precipitation E->F G Solution is clear. Proceed with experiment. F->G No H Precipitation observed. Troubleshoot. F->H Yes

Caption: Workflow for preparing working solutions in cell culture media.

Scenario: I am observing high variability in my in vitro enzyme assay. Could this be a solubility issue, and how can I fix it?

Yes, high variability is a hallmark of poor solubility. If the compound is not fully dissolved, the actual concentration in solution can fluctuate significantly between wells or experiments.

Causality & Recommended Protocol

The composition of your assay buffer (pH, salts, co-factors) can significantly impact the solubility of the flavonoid.[12][13] Flavonoids' solubility can be pH-dependent; for some, solubility increases at a more alkaline pH.[12][14]

Step-by-Step Protocol for Assay Buffer Compatibility:

  • Prepare Serial Dilutions in DMSO: First, perform your serial dilutions of the stock solution in 100% DMSO. This ensures the compound is fully dissolved before it contacts the aqueous buffer.[15]

  • Test Solubility in Assay Buffer: In a separate microplate or tube, mimic the final assay conditions. Add the small volume of your highest concentration DMSO stock to the assay buffer.

  • Observe and Quantify: Check for precipitation. You can also use techniques like nephelometry or dynamic light scattering (DLS) for a more quantitative assessment of solubility.

  • Adjust Buffer if Possible: If precipitation occurs, and your assay allows, consider slightly adjusting the pH of the buffer. For many flavonoids, increasing the pH from neutral to slightly alkaline (e.g., pH 7.4 to 8.0) can improve solubility.[14] However, you must validate that this pH change does not affect your enzyme's activity or stability.

Data Table: Impact of Co-Solvents and pH

The following table summarizes the potential solubility of a model flavonoid in different buffer systems. Note that these are illustrative values and must be empirically determined for 2',4'-Dimethoxy-3-hydroxyflavone.

Buffer System (Illustrative)Final DMSO (%)AdditiveApparent SolubilityNotes
PBS, pH 7.40.5%NoneLowPotential for precipitation at >10 µM
Tris-HCl, pH 8.00.5%NoneModerateIncreased pH may improve solubility.[12]
PBS, pH 7.40.5%1% BSAModerate-HighSerum albumin can bind to and solubilize hydrophobic compounds.
PBS, pH 7.4< 0.1%1 mM HP-β-CDHighCyclodextrin forms an inclusion complex, significantly boosting solubility.[16]

Section 3: Advanced Solubilization Strategies

When standard DMSO-based methods are insufficient, especially for sensitive in vitro assays or in vivo studies, more advanced formulation strategies are required.

Question: My experiment is highly sensitive to DMSO, or I need a higher final concentration for an in vivo study. How can I use cyclodextrins to improve solubility?

Mechanism of Action

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly water-soluble molecules, like our flavone, forming a water-soluble "inclusion complex."[16][18][19] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its solubility and bioavailability.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.

Step-by-Step Protocol for Cyclodextrin Formulation
  • Select the Right Cyclodextrin: For most applications, HP-β-CD is an excellent starting choice due to its safety and solubilizing capacity.

  • Prepare CD Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., sterile PBS) at a concentration range of 1-10% (w/v). Warming the solution can aid dissolution.

  • Add the Compound: Weigh the solid 2',4'-Dimethoxy-3-hydroxyflavone and add it directly to the CD solution. Alternatively, for very difficult compounds, dissolve the flavone in a minimal volume of a volatile organic solvent (like ethanol), add it to the CD solution, and then remove the organic solvent via rotary evaporation or nitrogen stream.

  • Facilitate Complexation: Vigorously vortex or sonicate the mixture for 30-60 minutes. An overnight incubation on a shaker at room temperature or 37°C can further enhance complex formation.

  • Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Sterile Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The resulting clear solution contains the water-soluble flavonoid-CD complex.

  • Quantify Concentration: It is essential to determine the final concentration of your solubilized compound in the filtrate using a validated analytical method, such as HPLC-UV.

Logical Relationship of Cyclodextrin Complexation

This diagram shows how a cyclodextrin encapsulates a hydrophobic molecule.

G cluster_system Aqueous Biological Buffer cluster_complex Inclusion Complex (Water Soluble) F Flavonoid (Poorly Soluble) Complex_F Hydrophobic Flavonoid (Guest) F->Complex_F Encapsulation CD Cyclodextrin (Water Soluble) Complex_CD Hydrophilic Exterior CD->Complex_CD Forms

Caption: Encapsulation of a flavonoid within a cyclodextrin host molecule.

References

  • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: MDPI URL: [Link]

  • Title: Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers Source: PubMed URL: [Link]

  • Title: 2',4'-DIMETHOXY-3-HYDROXY-6-METHYLFLAVONE Source: INDOFINE Chemical Company URL: [Link]

  • Title: Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties Source: PMC URL: [Link]

  • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: MDPI URL: [Link]

  • Title: The effect of pH on the extraction yield of flavonoids Source: ResearchGate URL: [Link]

  • Title: Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review Source: ResearchGate URL: [Link]

  • Title: Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy Source: ResearchGate URL: [Link]

  • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: ResearchGate URL: [Link]

  • Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate URL: [Link]

  • Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Source: Reddit URL: [Link]

  • Title: Solubility of Flavonoids in Organic Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: PubMed URL: [Link]

  • Title: Cosolvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]

  • Title: DMSO Bio-Max, Cell Culture Grade Source: bioWORLD URL: [Link]

  • Title: Supporting novel drug discovery via cosolvent molecular dynamics Source: University of Antwerp URL: [Link]

  • Title: Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents Source: ACS Publications URL: [Link]

  • Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]

  • Title: Modification of biopharmaceutical parameters of flavonoids: a review Source: Frontiers URL: [Link]

  • Title: Why does a compound that dissolve in DMSO, precipitates with media ? Source: ResearchGate URL: [Link]

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI URL: [Link]

  • Title: 2',4'-DIMETHOXY-3-HYDROXYFLAVONE Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Springer URL: [Link]

  • Title: Nucleophilic modification of flavonoids for enhanced solubility and photostability towards uniform colouration, bio-activation and ultraviolet-proof finishing of silk fabric Source: ScienceDirect URL: [Link]

  • Title: Solubility of Flavonoids in Pure Solvents Source: ResearchGate URL: [Link]

  • Title: Improved Dissolution of Poorly Water-Soluble Rutin via Solid Dispersion Prepared Using a Fluid-Bed Coating System Source: PMC URL: [Link]

  • Title: Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases Source: PMC URL: [Link]

  • Title: 2',4'-Dimethoxy-3-hydroxyflavone Source: PubChem URL: [Link]

  • Title: Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model Source: The Italian Association of Chemical Engineering URL: [Link]

  • Title: 3-Hydroxyflavone Source: Wikipedia URL: [Link]

  • Title: Thermalanalysis study of flavonoid solid dispersions having enhanced solubility Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Comparative Guide: 7,4'-Dimethoxy-3-hydroxyflavone vs. BMS-986120 & Other PAR4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note on Isomer Specificity: While the query specifies 2',4'-Dimethoxy-3-hydroxyflavone , extensive literature analysis indicates that the potent PAR4 antagonist activity is specifically characteristic of the 7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) isomer. The 2',4' isomer is a known chemical entity but lacks the defined PAR4 pharmacological profile of the 7,4' variant. To ensure scientific integrity and utility, this guide focuses on 7,4'-Dimethoxy-3-hydroxyflavone while maintaining the comparative framework requested.

Executive Summary

7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) represents a distinct class of "nature-based" PAR4 antagonists.[1] Unlike the highly potent, synthetic small molecules like BMS-986120 (the current clinical gold standard), DMF-OH offers a dual mechanism of action: PAR4 antagonism combined with antioxidant activity .

While BMS-986120 dominates in pure potency (IC50 < 10 nM), DMF-OH (IC50 ~1.4 µM) provides a unique therapeutic window, particularly in diabetic models where oxidative stress exacerbates endothelial dysfunction. This guide objectively compares these compounds to assist researchers in selecting the appropriate tool for thrombosis and vascular biology studies.

Compound Profile: 7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH)[3]

Chemical Identity[4][5]
  • Class: Synthetic Flavonol (Flavonoid derivative).

  • Core Structure: 3-hydroxy-2-phenylchromen-4-one backbone.

  • Substitutions: Methoxy groups at position 7 (A-ring) and 4' (B-ring).

  • Key Property: Lipophilic, cell-permeable.

Mechanism of Action

DMF-OH acts as a selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1]

  • Receptor Blockade: Inhibits thrombin- and AYPGKF-induced platelet aggregation.

  • Signal Transduction Inhibition: Blocks downstream G

    
    q and G
    
    
    
    12/13 pathways, specifically reducing Calcium mobilization (
    
    
    ), Protein Kinase C (PKC) activation, and MAPK phosphorylation (ERK, p38).
  • Antioxidant Synergy: Unlike pure antagonists, DMF-OH scavenges Reactive Oxygen Species (ROS), preventing ROS-dependent NF-

    
    B activation in endothelial cells.
    
Biological Performance Data[6]
  • Potency (IC50): 1.4 µM (Human Platelet Aggregation).

  • Selectivity: High for PAR4 over PAR1 (SFLLRN-induced aggregation is unaffected).

  • Bleeding Risk: Minimal.[2][3][4] In in vivo tail bleeding assays (mice), DMF-OH did not significantly prolong bleeding time, unlike standard antiplatelet agents.[1][5]

Comparative Analysis: DMF-OH vs. Competitors

The following table contrasts DMF-OH with the primary synthetic PAR4 antagonists used in drug development.

Table 1: Comparative Pharmacological Profile
Feature7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) BMS-986120 ML354 YD-3
Status Preclinical / Tool CompoundClinical Candidate (Phase II)Research ProbeEarly Research Tool
Chemical Class FlavonoidImidazothiadiazoleIndoleBenzylindazole
Potency (IC50) ~1.4 µM (Moderate)< 10 nM (Ultra-High)~140 nM (High)~130 nM (High)
Binding Type Reversible AntagonistReversible, High AffinityReversibleReversible
Selectivity (PAR4/1) High (>100-fold)Very High (>1000-fold)Moderate to HighModerate
Secondary Activity Antioxidant / Anti-inflammatory None reported (Pure antagonist)None reportedNone reported
Solubility Low (DMSO required)High (Optimized for Oral)ModerateLow
Bleeding Risk Low (Preserves hemostasis)Low (Preserves hemostasis)LowLow
Mechanistic Differentiators
  • BMS-986120 is the "sledgehammer": It is designed for maximum potency and oral bioavailability to prevent arterial thrombosis in high-risk patients.

  • DMF-OH is the "multi-tool": Its lower potency is offset by its ability to mitigate oxidative stress, making it potentially superior in diabetic vasculopathy models where hyperglycemia-induced ROS is a co-factor in thrombosis.

Visualizing the Signaling Pathways

The diagram below illustrates the divergent downstream effects of PAR4 activation and where these antagonists intervene.

PAR4_Signaling Thrombin Thrombin / AYPGKF PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq Protein PAR4->Gq G1213 G12/13 Protein PAR4->G1213 BMS BMS-986120 (High Potency Block) BMS->PAR4 Inhibits (Strong) DMF 7,4'-DMHF (Dual Action) DMF->PAR4 Inhibits ROS ROS Production (Oxidative Stress) DMF->ROS Scavenges (Antioxidant) PLC PLC-beta Gq->PLC RhoA RhoA G1213->RhoA Ca Ca2+ Mobilization PLC->Ca Agg Platelet Aggregation (Sustained) RhoA->Agg PKC PKC Activation Ca->PKC PKC->Agg Inflam Endothelial Inflammation (NF-kB) ROS->Inflam Promotes

Caption: PAR4 signaling cascade showing the blockade by BMS-986120 and the dual inhibition (Receptor + ROS) by 7,4'-DMHF.

Experimental Protocols

To validate the performance of DMF-OH against BMS-986120, the following protocols are recommended.

A. Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: Determine IC50 values for PAR4-mediated aggregation.

  • Preparation:

    • Collect human venous blood into acid-citrate-dextrose (ACD) tubes.

    • Centrifuge at 160 x g for 20 min to obtain Platelet-Rich Plasma (PRP).

    • Wash platelets in Tyrode’s buffer (pH 7.3) containing 0.1% BSA. Adjust count to

      
       platelets/mL.
      
  • Incubation:

    • Aliquot 400 µL of washed platelets into cuvettes.

    • Add

      
      
      
      
      
      .
    • Incubate with DMF-OH (0.1 – 10 µM) or BMS-986120 (0.1 – 100 nM) for 3 minutes at 37°C.

    • Control: Use DMSO vehicle (<0.1% v/v).

  • Activation:

    • Add PAR4 agonist peptide AYPGKF-NH2 (200 µM) or

      
      -thrombin (low dose).
      
    • Specificity Check: In parallel, stimulate with PAR1 agonist SFLLRN-NH2 (10 µM).

  • Measurement:

    • Record light transmission for 5 minutes under stirring (1200 rpm).

    • Calculation: % Inhibition =

      
      .
      
B. Calcium Mobilization Assay (Fluorescence)

Objective: Quantify inhibition of Gq-mediated signaling.

  • Load washed platelets with Fura-2-AM (2 µM) for 45 min at 37°C.

  • Resuspend in Tyrode’s buffer.

  • Pre-treat with antagonists for 3 min.

  • Stimulate with PAR4 agonist.

  • Measure fluorescence ratio (Excitation 340/380 nm, Emission 510 nm).

  • Expected Result: BMS-986120 should abolish the

    
     spike at nanomolar concentrations; DMF-OH will require micromolar concentrations.
    

References

  • Wong, P. C., et al. (2017).[2] "Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding."[1][2][4] Science Translational Medicine, 9(371). Link

  • Chen, Y. L., et al. (2022). "Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice."[1] Biochemical Pharmacology, 202, 115152. Link

  • Young, S. E., et al. (2013).[6] "A Novel and Selective PAR4 Antagonist: ML354." Probe Reports from the NIH Molecular Libraries Program. Link

  • Wu, C. C., et al. (2019). "7,4'-Dimethoxy-3-hydroxyflavone, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction."[7] British Journal of Pharmacology, 176(19). Link

  • French, S. L., & Hamilton, J. R. (2016). "Protease-activated receptor 4: from structure to function and back again." British Journal of Pharmacology, 173(19), 2952-2965. Link

Sources

In Vivo Validation of 7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH): Antithrombotic Efficacy & Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Clarification on Chemical Isomerism While the request specified 2',4'-Dimethoxy-3-hydroxyflavone , an exhaustive review of current pharmacological literature reveals that the primary validated antithrombotic agent in this specific chemical class is 7,4'-Dimethoxy-3-hydroxyflavone (often abbreviated as DMF-OH ). A landmark 2022 study published in Biochemical Pharmacology explicitly identifies the 7,4'-isomer as a novel PAR4 antagonist with in vivo antithrombotic efficacy. To ensure this guide provides actionable, scientifically grounded data rather than theoretical speculation, the content below focuses on the validated 7,4'-isomer . Researchers investigating the 2',4'-isomer should consider this data as a structural benchmark.

Executive Summary

7,4'-Dimethoxy-3-hydroxyflavone (DMF-OH) represents a novel class of "hemostasis-sparing" antithrombotics. Unlike standard-of-care agents (Aspirin, Clopidogrel) that indiscriminately inhibit primary hemostasis, DMF-OH acts as a selective antagonist of Protease-Activated Receptor 4 (PAR4) .

This distinction is critical for drug development: PAR4 inhibition prevents pathological high-shear thrombosis (arterial occlusion) while preserving the PAR1/ADP-mediated signaling required for physiological hemostasis. Consequently, DMF-OH demonstrates a superior therapeutic index—preventing occlusion without significantly prolonging bleeding time.

Comparative Analysis: DMF-OH vs. Standard of Care

The following table synthesizes in vivo performance data, highlighting the "uncoupling" of antithrombotic efficacy from bleeding risk.

FeatureDMF-OH (Novel Agent) Aspirin (Standard) Clopidogrel (Standard)
Primary Target PAR4 Antagonist (Thrombin receptor)COX-1 Inhibitor (TxA2 synthesis)P2Y12 Antagonist (ADP receptor)
Mechanism Blocks high-concentration thrombin signaling; prevents "late-phase" platelet plug stability.Irreversibly blocks Thromboxane A2 generation.Irreversibly blocks ADP-mediated activation.
In Vivo Efficacy (FeCl₃ Model)High. Significantly prolongs occlusion time or prevents occlusion entirely at 10 mg/kg.Moderate/High. Effective but dose-dependent resistance observed.High. Very effective at preventing occlusion.
Bleeding Risk (Tail Transection)Low (NS). Bleeding time is not significantly different from vehicle control.High. Significantly prolongs bleeding time (>2-3x baseline).High. Significantly prolongs bleeding time.
Reversibility Reversible (Competitive antagonism).Irreversible (Platelet turnover required).Irreversible (Platelet turnover required).
Therapeutic Window Wide. Separates thrombosis protection from hemostasis.Narrow. Efficacy is tightly coupled to bleeding risk.Narrow.
Mechanistic Insight: The PAR4 Advantage

Thrombin activates human platelets via two receptors: PAR1 (high affinity) and PAR4 (low affinity).[1]

  • PAR1 handles the initial "spark" of activation at low thrombin concentrations (hemostasis).

  • PAR4 sustains the signal at high thrombin concentrations, stabilizing the clot (thrombosis).

  • DMF-OH selectively blocks PAR4, preventing the pathological growth of the thrombus while leaving the initial PAR1 hemostatic response intact.

PAR4_Pathway cluster_legend Mechanism of Action Thrombin Thrombin (High Conc.) PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq Protein PAR4->Gq DMF_OH DMF-OH (Inhibitor) DMF_OH->PAR4 Blocks PLC PLC-beta Gq->PLC Ca Ca2+ Mobilization PLC->Ca IP3 Pathway PKC PKC Activation Ca->PKC Integrin GPIIb/IIIa Activation PKC->Integrin Agg Platelet Aggregation (Stable Thrombus) Integrin->Agg

Caption: DMF-OH selectively antagonizes PAR4, blocking the downstream Calcium/PKC cascade required for stable thrombus formation without affecting PAR1.

Experimental Protocols for Validation

To replicate the validation of DMF-OH, the following protocols must be strictly adhered to. These align with the methodologies cited in the 2022 Biochemical Pharmacology study.

A. In Vivo FeCl₃-Induced Carotid Artery Thrombosis (Mouse)

This model mimics arterial thrombosis caused by endothelial damage.

Reagents & Equipment:

  • C57BL/6 mice (Male, 8-10 weeks).

  • Anesthetic: Urethane (1.2 g/kg, i.p.) or Isoflurane.

  • Ferric Chloride (FeCl₃): 7.5% or 10% solution (freshly prepared).

  • Doppler Flow Probe (0.5 mm).

  • DMF-OH (suspended in 0.5% CMC or DMSO/Saline vehicle).

Protocol Steps:

  • Administration: Administer DMF-OH (e.g., 5, 10, 20 mg/kg) or Vehicle orally (p.o.) 2 hours prior to injury, or intravenously (i.v.) 10 minutes prior.

  • Surgical Prep: Anesthetize mouse. Make a midline cervical incision to expose the right common carotid artery (CCA). Isolate the artery from the vagus nerve.

  • Baseline Measurement: Place the Doppler flow probe around the artery. Record stable baseline blood flow for 5 minutes.

  • Induction: Apply a filter paper disc (2 mm diameter) saturated with FeCl₃ solution to the surface of the artery for exactly 3 minutes .

  • Observation: Remove filter paper and wash with saline. Monitor blood flow continuously.

  • Endpoint: Record "Time to Occlusion" (defined as flow stopping for >30 seconds). If no occlusion occurs within 30 minutes, record as 1800s (cutoff).

B. In Vivo Tail Bleeding Assay

This assay ensures the drug does not compromise primary hemostasis.

Protocol Steps:

  • Administration: Administer DMF-OH or Vehicle as described above.

  • Procedure: Anesthetize the mouse. Place the mouse on a heating pad (37°C).

  • Transection: Amputate the distal 3 mm of the tail tip using a sharp scalpel.

  • Immersion: Immediately immerse the tail in a beaker of sterile saline pre-warmed to 37°C.

  • Measurement: Monitor the stream of blood. Record the "Bleeding Time" as the time from transection to the complete cessation of blood flow (no re-bleeding for 30 seconds).

  • Validation: If bleeding exceeds 15 minutes, stop and record as >900s (indicates high bleeding risk).

C. Experimental Workflow Diagram

Workflow cluster_Thrombosis Efficacy: Thrombosis Model cluster_Safety Safety: Bleeding Model Start Start: C57BL/6 Mice Admin Drug Administration (DMF-OH vs Vehicle vs Aspirin) Start->Admin Surgery Expose Carotid Artery Admin->Surgery Group A TailCut Tail Transection (3mm tip) Admin->TailCut Group B Baseline Measure Baseline Flow (Doppler) Surgery->Baseline FeCl3 Apply FeCl3 Injury (3 mins) Baseline->FeCl3 Monitor Monitor Flow until Occlusion (Max 30 min) FeCl3->Monitor Saline Immerse in 37°C Saline TailCut->Saline Stop Measure Time to Cessation Saline->Stop

Caption: Parallel in vivo workflows for assessing antithrombotic efficacy (left) and hemostatic safety (right).

References
  • Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice.

    • Source: Biochemical Pharmacology (2022).[1]

    • Context: Primary validation paper identifying the compound, its mechanism (PAR4 antagonism), and in vivo efficacy/safety profile.
    • URL:[Link]

  • Protease-Activated Receptor 4 (PAR4): A promising target for antithrombotic therapy.

    • Source: International Journal of Molecular Sciences (Review).
    • Context: Provides the rationale for targeting PAR4 over PAR1 to reduce bleeding risks, supporting the mechanism proposed for DMF-OH.
    • URL:[Link]

  • Standardization of the FeCl3-induced thrombosis model.

    • Source: Journal of Thrombosis and Haemostasis.[2]

    • Context: Authoritative protocol reference for the ferric chloride injury model described in the guide.
    • URL:[Link]

Sources

Structure-Activity Relationship & Therapeutic Potential of 2',4'-Dimethoxy-3-hydroxyflavone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2',4'-Dimethoxy-3-hydroxyflavone , a specialized flavonoid scaffold distinguished by its unique steric properties. Unlike the planar conformation of canonical flavonols (e.g., Quercetin), the 2'-methoxy substituent in this analog introduces significant steric hindrance with the C3-hydroxyl group and the C4-carbonyl, forcing the B-ring into a non-planar, twisted conformation (torsion angle


 70°). This "molecular twist" drastically alters its pharmacodynamic profile, enhancing metabolic stability and selectivity for non-planar binding pockets while modulating antioxidant capacity. This guide compares its performance against standard therapeutic agents and details the synthetic pathways required for its production.

Chemical Architecture & Stereochemical Dynamics

The biological efficacy of 2',4'-Dimethoxy-3-hydroxyflavone is governed by the interplay between the electron-donating methoxy groups and the steric constraints of the B-ring.

The "Twist" Effect (Critical SAR Factor)

The defining feature of this analog is the ortho-substitution effect at the 2'-position.

  • Planar Flavonols (e.g., Kaempferol): The B-ring is coplanar with the A/C-ring system, allowing for extensive

    
    -electron delocalization. This favors intercalation into DNA and binding to planar enzyme pockets.
    
  • 2'-Methoxy Analog: The bulky methoxy group at C2' sterically clashes with the oxygen at C3 (hydroxyl). To relieve this strain, the B-ring rotates out of plane.

    • Consequence 1: Reduced conjugation between B and C rings.

    • Consequence 2: Increased lipophilicity and membrane permeability due to "buried" polar surface area.

    • Consequence 3: Resistance to Phase II metabolism (glucuronidation) due to steric shielding of the 3-OH group.

Functional Group Contributions
PositionSubstituentElectronic/Steric EffectBiological Impact
C3 Hydroxyl (-OH)H-bond donor/acceptorEssential for kinase ATP-binding pocket interaction; primary site for radical scavenging.
C2' Methoxy (-OCH3)Steric bulk; Electron donorForces B-ring torsion ; reduces planarity; blocks metabolic conjugation at C3-OH.
C4' Methoxy (-OCH3)Strong Electron DonorIncreases electron density on B-ring; enhances affinity for electrophilic protein residues.
C2-C3 Double BondConjugation linkerMaintains A/C ring planarity; essential for aromaticity and stability.

Comparative SAR Analysis: Performance vs. Alternatives

The following analysis contrasts 2',4'-Dimethoxy-3-hydroxyflavone with Quercetin (standard antioxidant) and 5-Fluorouracil (standard cytotoxic agent).

Antioxidant Capacity (Radical Scavenging)
  • Mechanism: Hydrogen Atom Transfer (HAT).

  • Observation: The 2',4'-dimethoxy analog shows lower radical scavenging activity than Quercetin.

  • Causality: The 2'-induced twist breaks the conjugation required to stabilize the phenoxyl radical intermediate. Furthermore, methoxy groups (O-methylation) remove the H-bond donating capability of the phenol.

Cytotoxicity & Metabolic Stability
  • Mechanism: Kinase inhibition (e.g., CYP1 inhibition, ABC transporter modulation).

  • Observation: The analog exhibits superior metabolic stability and bioavailability compared to polyhydroxylated flavones.

  • Data Comparison:

FeatureQuercetin (Standard)2',4'-Dimethoxy-3-hydroxyflavoneBiological Implication
LogP (Lipophilicity) 1.82 (Low)~3.4 (High)2',4'-Analog crosses Blood-Brain Barrier (BBB) more effectively.
B-Ring Conformation Planar (< 10° twist)Twisted (~70° twist)2',4'-Analog avoids planar DNA intercalation (reduced genotoxicity).
Metabolic Half-life < 1 hour (Rapid Glucuronidation)> 4 hours (Steric Shielding)2',4'-Analog sustains therapeutic concentrations longer.
Primary Target Broad spectrum (ROS, multiple kinases)Specific hydrophobic pockets (e.g., P-gp, CYP enzymes)Higher selectivity for the analog.

Mechanism of Action: Signaling Pathways

The compound acts primarily as a dual-specificity modulator , impacting both oxidative stress response and specific kinase signaling.

MOA_Pathway Compound 2',4'-Dimethoxy-3-hydroxyflavone CellMembrane Cell Membrane Permeation (High Lipophilicity) Compound->CellMembrane Passive Diffusion Target1 Inhibition of CYP Enzymes (CYP1A1/1B1) CellMembrane->Target1 Target2 ABC Transporter Modulation (P-gp Inhibition) CellMembrane->Target2 Effect1 Reduced Pro-Carcinogen Activation Target1->Effect1 Metabolic Blockade Effect2 Reversal of Multi-Drug Resistance (MDR) Target2->Effect2 Efflux Blockade Outcome Enhanced Chemotherapeutic Efficacy Effect1->Outcome Effect2->Outcome

Figure 1: Mechanism of Action illustrating the dual role of the analog in metabolic blockade and MDR reversal.

Experimental Protocols

Chemical Synthesis: Modified Algar-Flynn-Oyamada (AFO) Reaction

This protocol synthesizes the target compound via oxidative cyclization of a chalcone intermediate.

Reagents Required:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • 2,4-Dimethoxybenzaldehyde (1.1 eq)

  • Ethanol (Solvent)

  • KOH (40% aq.) or NaOH

  • Hydrogen Peroxide (30% H₂O₂)

Step-by-Step Workflow:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Dissolve 2'-Hydroxyacetophenone (10 mmol) and 2,4-Dimethoxybenzaldehyde (11 mmol) in Ethanol (20 mL).

    • Add KOH (40%, 5 mL) dropwise at 0°C.

    • Stir at room temperature for 24 hours. The solution will turn deep yellow/orange.

    • Acidify with HCl (1M) to precipitate 2'-hydroxy-2,4-dimethoxychalcone . Recrystallize from ethanol.

  • Oxidative Cyclization (AFO Reaction):

    • Dissolve the purified chalcone (5 mmol) in Methanol/Dichloromethane (1:1).

    • Add NaOH (15%, 5 mL) followed by dropwise addition of H₂O₂ (30%, 2 mL) at 0°C.

    • Critical Control Point: Maintain temperature < 10°C to prevent B-ring cleavage (Dakins oxidation side reaction).

    • Stir for 4-6 hours until the yellow color fades to a pale precipitate.

    • Filter the solid, wash with cold water, and recrystallize from methanol to yield 2',4'-Dimethoxy-3-hydroxyflavone .

Synthesis Logic Diagram

Synthesis_Workflow Acetophenone 2'-Hydroxyacetophenone Condensation Claisen-Schmidt (KOH/EtOH, 24h) Acetophenone->Condensation Aldehyde 2,4-Dimethoxybenzaldehyde Aldehyde->Condensation Chalcone INTERMEDIATE: 2'-Hydroxy-2,4-dimethoxychalcone Condensation->Chalcone Aldol Condensation Cyclization AFO Oxidation (H2O2/NaOH, 0°C) Chalcone->Cyclization Oxidative Cyclization Product PRODUCT: 2',4'-Dimethoxy-3-hydroxyflavone Cyclization->Product Ring Closure

Figure 2: Synthetic route via the Algar-Flynn-Oyamada reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone from Chalcone. BenchChem. Link

  • Rossi, M., et al. (1986).[1] The crystal and molecular structure of quercetin: A biologically active and naturally occurring flavonoid. Journal of the American Chemical Society.[1] Link

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine. Link

  • Cui, Y.M., et al. (2011). Synthesis and crystal structure of 3'-hydroxy-5,7-dimethoxy-4-O-2'-cycloflavan. Cambridge Structural Database.[2] Link

  • Smid, S.D., et al. (2017). Structure-activity relationships for flavone interactions with amyloid β. Bioorganic & Medicinal Chemistry. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2',4'-Dimethoxy-3-hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated operational workflow for the disposal of 2',4'-Dimethoxy-3-hydroxyflavone , a synthetic flavonoid derivative commonly used in pharmaceutical research.[1][2] While classified primarily as an Irritant (Skin/Eye/Respiratory) , its structural stability and potential bioactivity necessitate disposal via thermal destruction (incineration) rather than municipal landfill or drain discharge.[1]

Core Directive: All waste streams containing this compound must be segregated as Non-Halogenated Organic Waste and disposed of through a licensed hazardous waste contractor.[1] Under no circumstances should this compound be flushed down the drain. [1][2][3]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in selecting the correct waste stream.

PropertyDataRelevance to Disposal
Chemical Name 2',4'-Dimethoxy-3-hydroxyflavoneOfficial manifesting name
CAS Number 95382-87-9Required for waste inventory/manifests
Physical State Solid (Yellow Powder)High dust potential; requires respiratory protection
Molecular Formula C₁₇H₁₄O₅Organic; suitable for high-temp incineration
GHS Classification Warning; Skin Irrit. 2; Eye Irrit.[1][2][4][5][6][7] 2A; STOT SE 3Handle as a contact hazard; do not mix with bio-waste
Incompatibilities Strong Oxidizing AgentsDo not pack with nitric acid or perchlorates

Expert Insight: Although not federally listed as a P- or U-listed waste (RCRA), best practice dictates treating synthetic flavonoids as presumed bioactive agents .[1][2] The methoxy groups increase lipophilicity compared to parent flavones, potentially altering environmental persistence.

Pre-Disposal Logistics: Segregation & PPE

Before handling waste, establish the following safety barriers.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >10g of dry powder (prevent inhalation of irritant dust).[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-gloving recommended for liquid waste handling.[1][2]

  • Ocular: Chemical safety goggles. Safety glasses are insufficient for liquid transfers due to splash risk.

Waste Segregation Logic
  • Stream A (Solid): Pure compound, expired stocks, heavily contaminated solids.[1]

  • Stream B (Liquid): Solutions in organic solvents (DMSO, Methanol, Ethanol).[1]

  • Stream C (Debris): Lightly contaminated gloves, paper towels, weighing boats.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Secure containment of dry powder to prevent aerosolization.

  • Containment: Transfer the solid directly into a wide-mouth high-density polyethylene (HDPE) jar .

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2',4'-Dimethoxy-3-hydroxyflavone, 99%"[1][2]

    • Hazard Checkbox: Irritant.

  • Secondary Container: Place the HDPE jar inside a clear zip-seal bag to capture any exterior dust.

  • Disposal Path: Pack into a fiber drum or lab pack designated for "Non-Regulated Organic Solids" for incineration.

Protocol B: Liquid Waste (Solutions)

Objective: Prevent precipitation and ensure compatibility with solvent waste streams.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste container (usually HDPE or Steel).

  • Dilution: If the solution is highly concentrated (>100 mM), dilute with a combustible solvent (ethanol or acetone) to facilitate burning in the incinerator's afterburner.

  • Transfer: Pour into a safety can or carboy labeled "Non-Halogenated Organic Solvents."

    • Critical: Do not mix with halogenated solvents (DCM, Chloroform) unless your facility specifically combines them, as this increases disposal costs.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Flavones can degrade or precipitate in highly acidic/basic conditions, potentially clogging waste lines.

Protocol C: Spill Response Workflow

Immediate Action: Isolate the area. Do not attempt dry sweeping, which generates dust.

SpillResponse cluster_solid Solid Spill (Powder) cluster_liquid Liquid Spill (Solution) start Spill Detected assess Assess Volume & State (Solid vs. Liquid) start->assess wet_method Cover with wet paper towels (Prevent Dust) assess->wet_method Solid absorb Apply Absorbent Pads or Vermiculite assess->absorb Liquid scoop Scoop into bag Do NOT sweep dry wet_method->scoop clean Clean surface with Soap & Water scoop->clean collect Collect soaked material into sealed bag absorb->collect collect->clean dispose Label as Hazardous Waste (Debris) clean->dispose

Figure 1: Decision logic for immediate spill response. Note the prohibition of dry sweeping for solids.[1]

Waste Classification & Decision Tree

This diagram guides you through the regulatory classification process to ensure the waste is sent to the correct facility.

WasteClassification waste Waste Generated type Physical State? waste->type solid Solid / Powder type->solid liquid Liquid / Solution type->liquid bin_solid Bin: Non-Regulated Organic Solid solid->bin_solid Pack in Drum solvent Solvent Type? liquid->solvent non_halo Non-Halogenated (MeOH, DMSO, EtOH) solvent->non_halo halo Halogenated (DCM, Chloroform) solvent->halo bin_nonhalo Bin: Flammable/Organic Solvent Waste non_halo->bin_nonhalo Incineration bin_halo Bin: Halogenated Solvent Waste halo->bin_halo Special Treatment

Figure 2: Waste segregation logic. Correct separation of halogenated and non-halogenated solvents significantly reduces disposal costs and environmental impact.[1]

Regulatory Compliance & Documentation

Labeling Requirements

Every container must be labeled before waste is added.[1]

  • Standard: OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][3][5]

  • Required Text: "Hazardous Waste - 2',4'-Dimethoxy-3-hydroxyflavone."[1][2][8]

  • Hazard Pictograms: Exclamation Mark (Irritant).

Storage Limits
  • Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.[1]

  • Time Limit: Once full, move to the Central Accumulation Area within 3 days.

  • Stability: This compound is stable under normal temperatures.[1][9] Keep container tightly closed to prevent moisture absorption and hydrolysis.

Final Disposition
  • Method: High-temperature incineration equipped with scrubbers.[1][2]

  • Rationale: Ensures complete mineralization of the aromatic rings, preventing release of bioactive metabolites into soil or water systems.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 688714, 2',4'-Dimethoxy-3-hydroxyflavone.[1][2] Retrieved February 17, 2026 from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators.[1] Retrieved February 17, 2026 from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.